4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPKOAXPWRDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
The following technical guide is structured to provide an exhaustive analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde , tailored for high-level R&D applications.
The Orthogonal Scaffold for Next-Generation Kinase Inhibitors
CAS: 1356144-47-2 Formula: C₈H₅BrN₂O Molecular Weight: 225.04 g/mol
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyridine core has emerged as a superior bioisostere to the indole and azaindole scaffolds commonly found in kinase inhibitors. The specific derivative 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1356144-47-2) represents a high-value "divergent intermediate."
Its structural significance lies in its orthogonal reactivity :
-
C3-Formyl Group: A highly reactive electrophile ready for reductive amination, olefination, or heterocycle formation.
-
C4-Bromide: A sterically unique handle for cross-coupling, positioned adjacent to the bridgehead nitrogen. This vector allows substituents to probe deep, hydrophobic pockets in protein targets (e.g., the "gatekeeper" region of kinases) that are inaccessible to the more common 6-bromo isomers [1].
This guide details the synthesis, purification, and strategic application of this compound in medicinal chemistry.
Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow to off-white solid | Sensitive to light; store in amber vials. |
| Melting Point | 142–145 °C | Distinct from 6-bromo isomer (~118 °C). |
| Solubility | DMSO, DMF, DCM, CHCl₃ | Poor solubility in water and hexanes. |
| pKa (Calc) | ~2.5 (Conjugate acid) | The bridgehead nitrogen is weakly basic due to aromatic delocalization. |
The "Bay Region" Effect
Unlike the 6-bromo isomer, the 4-bromo substituent sits in the "bay region" of the fused ring system. This creates a specific steric environment:
-
Pros: Forces substituents at C3 to twist out of planarity, potentially improving selectivity for narrow binding pockets.
-
Cons: Suzuki couplings at C4 are slower than at C6 due to steric crowding from the C3-formyl group and the bridgehead geometry. Protocol Adjustment: High-activity catalysts (e.g., Pd(dtbpf)Cl₂ or Pd-RuPhos) are often required.
Synthetic Routes & Regioselectivity[3][4]
The primary challenge in accessing CAS 1356144-47-2 is regiocontrol . The most robust method utilizes a [3+2] cycloaddition.
Primary Route: TEMPO-Mediated [3+2] Annulation
This method constructs the pyrazolo-pyridine core from simple pyridine precursors.
Mechanism:
-
N-Amination: 3-Bromopyridine is aminated to form the N-aminopyridinium salt.
-
Cycloaddition: Reaction with acrolein (or an equivalent) mediated by TEMPO/Air forms the bicyclic core.
-
Regioselectivity: The cyclization can occur at C2 (yielding the 4-bromo product) or C6 (yielding the 6-bromo product).
-
Insight: While steric hindrance usually favors C6, electronic activation by the C3-Br often enhances the acidity of the C2-proton, leading to a favorable ratio (approx. 7:1) of the 4-bromo isomer under specific oxidative conditions [2].
-
Visualization: Synthesis Pathway
Figure 1: Divergent synthesis showing the origin of the 4-bromo and 6-bromo isomers.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde via oxidative annulation.
Reagents
-
1-amino-3-bromopyridinium mesitylenesulfonate (1.0 eq)
-
Acrolein (2.0 eq)
-
TEMPO (0.2 eq - catalytic)
-
DABCO (2.0 eq) or K₂CO₃
-
Solvent: Toluene or MeCN
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, suspend the 1-amino-3-bromopyridinium salt (10 mmol) in Toluene (50 mL).
-
Base Addition: Add DABCO (20 mmol) slowly. The suspension will darken as the ylide is generated in situ.
-
Cycloaddition: Add Acrolein (20 mmol) dropwise at 0°C.
-
Oxidation: Add TEMPO (2 mmol) and open the flask to air (or use an O₂ balloon for faster kinetics). Stir at room temperature for 12 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde product is less polar than the salt but more polar than the starting pyridine.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted pyridine/base), then brine. Dry over Na₂SO₄.
-
Purification (Critical): The crude mixture contains both 4-bromo and 6-bromo isomers.
-
Column Chromatography: Use a gradient of 0% -> 20% EtOAc in Hexanes.
-
Identification: The 4-bromo isomer typically elutes after the 6-bromo isomer due to the dipole moment created by the bay-region bromide interacting with the silica stationary phase.
-
Validation: Confirm regiochemistry via ¹H NMR. The C7-H proton in the 4-bromo isomer appears as a doublet (d) with J ≈ 7.0 Hz, whereas the 6-bromo isomer shows a distinct splitting pattern for the C7-H (s or d with J < 2 Hz due to meta-coupling).
-
Strategic Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibition, particularly for targets requiring a hinge-binding motif.
Divergent Functionalization Logic
The power of CAS 1356144-47-2 lies in the ability to sequence reactions based on reactivity profiles.
-
Path A (Aldehyde First): Reductive amination with morpholine/piperazine derivatives. This establishes the solubility tail before the expensive metal-catalyzed coupling.
-
Path B (Bromide First): Suzuki coupling with aryl boronic acids. This is risky if the boronic acid contains nucleophiles that might attack the aldehyde. Recommendation: Protect the aldehyde as an acetal if performing Suzuki coupling first.
Visualization: Functionalization Workflow
Figure 2: Orthogonal reactivity map for library generation.
Case Study: Anti-Tubercular & Kinase Agents
Research indicates that pyrazolo[1,5-a]pyridine-3-carboxamides (derived from the oxidation of this aldehyde) exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb) [3]. The 4-bromo substituent serves as a handle to introduce lipophilic groups that penetrate the mycobacterial cell wall.
Similarly, in kinase research (e.g., JAK or RET inhibitors), the nitrogen of the pyrazolo[1,5-a]pyridine acts as the hydrogen bond acceptor for the kinase hinge region, while the C3 substituent orients into the solvent-exposed region [4].
Safety & Handling
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Sensitizer: As an aldehyde and alkyl bromide, treat as a potential skin sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to the carboxylic acid (CAS 1356144-48-3) upon prolonged air exposure.
References
-
Vertex Pharmaceuticals. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[1][2][3][4][5] WO2015100117A1. Link
-
Liu, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization.[2] Organic Letters, 24(7), 1454–1459.[2] Link
-
Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. Link
-
Keating, J. J., et al. (2021). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis, 53. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
A Technical Guide to 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purines and indoles, this fused bicyclic system provides a versatile and rigid framework that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them highly valuable in the development of targeted cancer therapies.[3][4] Furthermore, compounds bearing this core structure have been investigated as antitubercular agents, dopamine D4 receptor ligands for neurological disorders, and anti-inflammatory agents.[1][5]
The introduction of a carbaldehyde group at the C3 position and a bromine atom at the C4 position creates a highly valuable synthetic intermediate: 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. The aldehyde functionality serves as a versatile chemical handle for a plethora of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of diverse molecular libraries. The bromine atom provides a strategic site for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of additional complexity and pharmacophoric elements. This dual functionalization makes 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde a cornerstone building block for Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutics.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for predicting the characteristics of its derivatives. The key properties of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅BrN₂O | Deduced from 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid[6][7] |
| Molecular Weight | 225.04 g/mol | Calculated from Molecular Formula |
| Monoisotopic Mass | 223.95853 Da | Predicted for isomers[8] |
| CAS Number | 1356144-47-2 | Ambeed, BLD Pharm[7][9] |
| Appearance | Likely a solid | Based on related compounds[2] |
| Solubility | Expected to be soluble in common organic solvents like DCM, DMF, and DMSO. | General property of similar heterocyclic compounds. |
| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended for aldehydes and bromo-aromatics. |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The introduction of a formyl group at an electron-rich position on a heterocyclic ring is most effectively achieved through the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). The pyrazolo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution, with the C3 position being a known site for formylation.[12]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds via a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements leads to the elimination of a dichlorophosphate anion and the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[11]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 4-bromopyrazolo[1,5-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.
-
Hydrolysis: The resulting iminium salt is stable until an aqueous workup. The addition of water facilitates hydrolysis of the iminium intermediate to yield the final aldehyde product.
Caption: Vilsmeier-Haack synthesis workflow.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on established Vilsmeier-Haack reactions on similar heterocyclic systems and should be optimized for specific laboratory conditions.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 4-bromopyrazolo[1,5-a]pyridine (1.0 eq.) in a minimal amount of dry DMF or another suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Self-Validation and Trustworthiness: The progress of the reaction should be meticulously monitored by TLC. The final product's identity and purity must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data would show a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and a carbonyl carbon signal (~185-195 ppm) in the ¹³C NMR spectrum.
Chemical Reactivity and Synthetic Utility
The true value of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde lies in its capacity to serve as a versatile intermediate for constructing more complex molecules. The aldehyde group is a gateway to a wide array of chemical transformations, making it a critical tool for medicinal chemists.
-
Reductive Amination: The aldehyde can be readily converted into various primary, secondary, or tertiary amines by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is one of the most powerful methods for introducing diverse side chains.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid can then be converted to amides, esters, or other acid derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes with controlled stereochemistry.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations or with hydrazines/hydroxylamines to form hydrazones and oximes, respectively.
Caption: Synthetic utility of the aldehyde group.
Applications in Drug Discovery
While specific biological data for 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is not widely published, the extensive research on the parent scaffold provides a strong rationale for its utility in drug discovery programs. The aldehyde serves as a key intermediate for the synthesis of libraries of compounds to be screened for various biological activities.
-
Protein Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold (an isostere of pyrazolo[1,5-a]pyridine) is a well-established core for potent protein kinase inhibitors.[3][13] These compounds often act as ATP-competitive inhibitors, and derivatives have shown promise against targets like CDK2, TRKA, and EGFR, which are crucial in cancer progression.[4][14] The aldehyde can be used to synthesize amide or amine derivatives that probe the solvent-exposed regions of the kinase active site.
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1] The aldehyde is the direct precursor to the carboxylic acid needed for the final amidation step.
-
Central Nervous System (CNS) Agents: Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been developed as high-affinity dopamine D4 receptor ligands, indicating their potential for treating neurological and psychiatric disorders.[5]
Conclusion
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a strategically functionalized heterocyclic building block with significant potential for drug discovery and development. Its molecular formula of C₈H₅BrN₂O and molecular weight of 225.04 g/mol are foundational to its use in synthesis. The Vilsmeier-Haack reaction provides a reliable route for its preparation, and its dual functionalization—a versatile aldehyde and a cross-coupling-ready bromine—renders it an exceptionally valuable intermediate. For research teams aiming to explore the rich pharmacology of the pyrazolo[1,5-a]pyridine scaffold, this compound represents a critical starting point for the rapid generation of diverse and novel chemical entities.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. SSRG International Journal of Applied Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET. PubMed. [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Scribd. [Link]
-
72754-05-3 (C8H5BrN2O). PubChemLite. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PMC. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
8-bromo-4-cinnolinol (C8H5BrN2O). PubChemLite. [Link]
-
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Schembl22440094 (C8H5BrN2O). PubChemLite. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
CID 51610108 | C8H5N2O-. PubChem. [Link]
-
a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. [Link]
-
Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link]
-
Cyanide carbon-nitrogen | C8N8. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-BroMopyrazolo[1,5-a]pyridine-3-carboxylic acid | 1356144-48-3 [amp.chemicalbook.com]
- 7. 1356144-48-3|4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. PubChemLite - Schembl22440094 (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. 1356144-47-2|4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde| Ambeed [ambeed.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 14. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Solubility in Drug Discovery and the Ubiquity of DMSO
An In-depth Technical Guide to the Solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intrinsic properties of a potential therapeutic agent are as crucial as its pharmacological activity. Among these, solubility stands out as a fundamental determinant of a compound's journey from a laboratory curiosity to a clinical candidate.[1][2] Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, leading to unreliable in vitro results and poor bioavailability in vivo.[1][3] This guide focuses on a specific molecule of interest, 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, a heterocyclic compound belonging to a class of molecules with demonstrated biological activities, including potential as kinase inhibitors and antitubercular agents.[4][5][6]
The choice of solvent is paramount in the early stages of research, and dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in drug discovery and high-throughput screening (HTS).[7][8][9] Its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it an invaluable tool for preparing stock solutions of test compounds.[7][9] DMSO's miscibility with water and cell culture media, coupled with its high boiling point which reduces evaporation, further solidifies its position as a solvent of choice in experimental settings.[7]
This technical guide will provide an in-depth exploration of the solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the interpretation and implications of the obtained solubility data.
Understanding Solubility: Kinetic vs. Thermodynamic
Before embarking on experimental determination, it is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of the concentration of a compound that can be rapidly dissolved in a solvent, often starting from a concentrated DMSO stock solution which is then diluted into an aqueous buffer.[1][3][10] It is a non-equilibrium measurement and is influenced by factors such as the rate of dissolution and the potential for supersaturation.[11] Kinetic solubility is widely used in the early stages of drug discovery for high-throughput screening due to its speed and suitability for automated systems.[3][12]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[1][2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved solute is maximized and constant.[2][10] This measurement is crucial for lead optimization and formulation development.[3][10]
This guide will focus on determining the thermodynamic solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO, providing a definitive value for its maximum concentration in this key solvent.
Experimental Protocol: Determining the Thermodynamic Solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO
The following protocol is a robust "shake-flask" method adapted for determining the solubility of a compound in a pure organic solvent like DMSO.[10][13]
Materials:
-
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (solid)
-
Anhydrous DMSO (high purity)
-
Vortex mixer
-
Thermostatic shaker/incubator set to 25°C
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase solvents
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde into a 2 mL microcentrifuge tube.[13]
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to facilitate initial dissolution.[14]
-
Visually inspect the solution. If all the solid has dissolved, add a small, pre-weighed additional amount of the compound and vortex again. Repeat this process until a visible excess of solid remains, ensuring a supersaturated solution.[13]
-
-
Equilibration:
-
Place the microcentrifuge tube containing the supersaturated solution in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Allow the solution to equilibrate for 24-48 hours.[10] This extended incubation is crucial for reaching thermodynamic equilibrium. The constant gentle agitation ensures continuous interaction between the undissolved solid and the solvent.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the tube from the shaker.
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid compound.[13] This step is critical for ensuring that the supernatant is free of any particulate matter.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[13]
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A large dilution factor will likely be necessary. Record the dilution factor accurately.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde of known concentrations in the same diluent used for the sample.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the compound in the undissolved DMSO supernatant by multiplying the concentration determined by HPLC by the dilution factor.
-
The resulting value is the thermodynamic solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO at the specified temperature, typically expressed in mg/mL or mM.
-
Visualizing the Workflow:
Caption: Experimental workflow for determining the thermodynamic solubility in DMSO.
Data Presentation and Interpretation
The results of the solubility determination should be presented clearly and concisely.
Table 1: Solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO at 25°C
| Replicate | Concentration (mg/mL) | Concentration (mM) |
| 1 | Value | Value |
| 2 | Value | Value |
| 3 | Value | Value |
| Mean | Mean Value | Mean Value |
| SD | Std. Dev. | Std. Dev. |
Interpreting the Results:
The obtained solubility value is a critical piece of data for several reasons:
-
Stock Solution Preparation: It defines the maximum concentration at which a stable stock solution of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde can be prepared in DMSO. Attempting to create solutions above this concentration will result in a suspension, not a true solution.
-
Assay Design: Knowing the maximum solubility is crucial for designing in vitro and in vivo experiments.[7] It helps in determining the highest possible dose that can be administered in a given volume of DMSO and ensures that the compound does not precipitate out of solution upon dilution into aqueous media, which could lead to erroneous results.[15]
-
Structure-Solubility Relationships: This data point contributes to the broader understanding of the physicochemical properties of the pyrazolo[1,5-a]pyridine scaffold.[4] By comparing the solubility of this compound with other analogs, researchers can build structure-solubility relationships (SSRs) to guide the design of future compounds with improved properties.
Conclusion: A Foundation for Further Research
Determining the solubility of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in DMSO is a fundamental step in its evaluation as a potential drug candidate or research tool. This guide has provided a comprehensive framework for understanding the theoretical basis of solubility and a detailed, practical protocol for its experimental determination. By following this self-validating system, researchers can generate accurate and reliable data, forming a solid foundation for subsequent in vitro and in vivo studies. The insights gained from this crucial measurement will undoubtedly contribute to the accelerated and more informed development of novel therapeutics.
References
- Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed.
- Dimethyl sulfoxide. Wikipedia.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF.
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
- Aqueous Solubility Assay. Bienta.
- Pharmaceuticals. gChem.
- Solubility Toolbox for Successful Design of Drug Candid
- DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Pharma Excipients.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
- Innovative Applications of DMSO.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Aldehydes.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Aqueous Solubility Assay | Bienta [bienta.net]
- 4. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 10. enamine.net [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. inventivapharma.com [inventivapharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde: Synthesis, Characterization, and Physicochemical Properties
This technical guide provides a comprehensive overview of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific experimentally determined melting point is not available in surveyed literature, this guide details the synthetic pathways to obtain this molecule, the analytical methods for its characterization, and a discussion of its expected physicochemical properties. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active molecules, making its derivatives valuable targets for synthesis and investigation.[1]
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that is considered a purine analogue. This structural feature has led to its exploration in various therapeutic areas due to its ability to act as an antimetabolite in purine biochemical pathways. Compounds bearing this scaffold have demonstrated a wide range of biological activities, including but not limited to, antitubercular, anti-inflammatory, and anticancer properties. The versatility of this heterocyclic system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of a bromine atom at the 4-position and a carbaldehyde group at the 3-position of the pyrazolo[1,5-a]pyridine ring system yields a molecule with significant potential as a synthetic intermediate. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the construction of more complex molecular architectures.
Synthesis of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
The synthesis of the title compound can be logically approached in a two-step sequence: first, the preparation of the 4-bromopyrazolo[1,5-a]pyridine precursor, followed by the introduction of the aldehyde group at the 3-position via a formylation reaction.
Synthesis of the Precursor: 4-Bromopyrazolo[1,5-a]pyridine
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, including the [3+2] annulation-aromatization of N-aminopyridines.[2] While a specific procedure for 4-bromopyrazolo[1,5-a]pyridine is not detailed, a general approach can be adapted from known syntheses of related analogs. The CAS number for 4-Bromopyrazolo[1,5-a]pyridine is 1427404-87-2.[3]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the substrate.[3] For pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, formylation has been shown to occur regioselectively at the 3-position.[5]
Physicochemical Properties and the Elusive Melting Point
A thorough search of available chemical databases and scientific literature did not yield an experimentally determined melting point for 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. This is not uncommon for novel or sparsely studied compounds. The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.
Factors Influencing Melting Point:
-
Molecular Weight: Generally, as molecular weight increases within a homologous series, the melting point also increases due to stronger van der Waals forces.
-
Intermolecular Forces: The presence of polar functional groups, such as the carbonyl group in the aldehyde and the nitrogen atoms in the heterocyclic rings, can lead to dipole-dipole interactions. The bromine atom also contributes to the molecule's polarity and can participate in halogen bonding.
-
Crystal Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often have higher melting points.
-
Purity: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | - |
| Molecular Weight | 225.04 g/mol | - |
| XlogP (predicted) | 1.8 | [6] |
| TPSA | 43.1 Ų | - |
| H-Bond Donors | 0 | [3] |
| H-Bond Acceptors | 3 | - |
Experimental Protocols
The following are detailed, generalized procedures for the synthesis and characterization of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. These protocols are based on established methodologies for similar heterocyclic systems.
Synthesis of 4-Bromopyrazolo[1,5-a]pyridine (Precursor)
A definitive, published procedure for this specific precursor is not available. The synthesis would likely follow a multi-step route involving the initial N-amination of a substituted pyridine followed by cyclization.
Vilsmeier-Haack Formylation of 4-Bromopyrazolo[1,5-a]pyridine
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocycles. The use of an ice bath during the addition of POCl₃ is crucial to control the exothermic reaction of forming the Vilsmeier reagent. The subsequent heating promotes the electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring. The final hydrolysis step with an aqueous base is necessary to convert the intermediate iminium salt to the desired aldehyde.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent like dichloromethane, cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-bromopyrazolo[1,5-a]pyridine (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.
Analytical Characterization
To confirm the identity and purity of the synthesized product, and to determine its melting point, a suite of analytical techniques would be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| Melting Point | A sharp melting point range, to be determined experimentally. |
| ¹H NMR | A singlet for the aldehyde proton (δ 9-10 ppm). Aromatic protons with characteristic shifts and coupling constants for the pyrazolo[1,5-a]pyridine ring system. |
| ¹³C NMR | A resonance for the aldehyde carbonyl carbon (δ 180-190 ppm). Resonances for the aromatic carbons of the heterocyclic core. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₅BrN₂O, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. |
Conclusion
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde represents a valuable, functionalized heterocyclic building block for medicinal chemistry and drug discovery. While its melting point has not been reported in the literature, this guide provides a robust framework for its synthesis and characterization. The proposed synthetic route, utilizing a Vilsmeier-Haack formylation of the corresponding 4-bromo precursor, is a well-established and reliable method. The comprehensive analytical characterization outlined is essential for confirming the structure and purity of the synthesized compound, at which point its melting point can be accurately determined.
References
-
Li, J., et al. (2018). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Aldehydes. Organic Letters, 20(15), 4599-4603. [Link]
-
Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
-
Scribd. (n.d.). Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. Retrieved from [Link]
- Pradeep, D. L., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(2), 105-112.
-
PubChemLite. (n.d.). 4-bromopyrazolo[1,5-a]pyridine (C7H5BrN2). Retrieved from [Link]
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde. Retrieved from [Link]
- Guda, V. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
-
PubChemLite. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde (C8H6N2O). Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai.
-
Organic Syntheses Procedure. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 1-heptanal. Retrieved from [Link]
- Google Patents. (2023). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- DTIC. (1966).
- Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
ResearchGate. (2012). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][4][7]triazines. [Link]
- Ruse University. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
-
ResearchGate. (2012). Oxidation of pyridine methanols to esters (2a-2i). [Link]
Sources
Technical Guide: Bioisosteric Replacement of Indole-3-Carboxaldehyde in Drug Design
Executive Summary
Indole-3-carboxaldehyde (I3C), a tryptophan metabolite and key pharmacophore, exhibits potent biological activity as an Aryl Hydrocarbon Receptor (AhR) agonist and a privileged scaffold in kinase inhibition. However, its clinical utility is frequently compromised by the metabolic liability of the C3-formyl group—specifically its susceptibility to rapid oxidation by Aldehyde Oxidase (AOX) and non-specific covalent binding (Schiff base formation) with plasma proteins.
This technical guide details the strategic replacement of the I3C moiety with bioisosteres that retain the critical
Part 1: The Pharmacophore & The Liability[1]
The Indole-3-Carboxaldehyde (I3C) Motif
In medicinal chemistry, I3C is not merely a plant auxin metabolite; it is a "privileged structure" capable of binding multiple receptor subtypes.
-
Mechanism of Action (MoA): I3C acts as a ligand for the cytosolic AhR.[1] Upon binding, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE), driving the transcription of anti-inflammatory cytokines (IL-22) and barrier-protective genes.
-
Structural Key: The indole NH serves as a hydrogen bond donor (HBD), while the C3-carbonyl oxygen acts as a hydrogen bond acceptor (HBA), often engaging in water-mediated bridges within binding pockets.
The Metabolic Liability
The aldehyde group is a "warhead" that often leads to attrition in early drug discovery.
-
Aldehyde Oxidase (AOX) Clearance: Unlike CYPs, AOX is a cytosolic molybdoenzyme that rapidly oxidizes the C3-formyl group to the corresponding carboxylic acid (Indole-3-carboxylic acid), which is rapidly excreted and often inactive.
-
Schiff Base Formation: The electrophilic carbonyl carbon reacts with primary amines (lysine residues) on proteins, leading to haptenization and potential immune-mediated toxicity.
Part 2: Strategies for Bioisosteric Replacement
Strategy A: Functional Group Replacement (The C3 Position)
The goal is to replace the carbonyl oxygen with a group that mimics its electron density and vector but resists oxidation.
| Bioisostere Class | Substitute Group | Rationale & Causality |
| Heterocycle | 1,2,4-Oxadiazole | Gold Standard. Mimics the planar geometry and HBA capability of the aldehyde but is metabolically stable. The ring nitrogen atoms provide similar electrostatic potential to the carbonyl oxygen. |
| Nitrile | -CN (Cyano) | Reduces steric bulk (linear vs. trigonal planar). Removes the oxidative liability entirely while maintaining a dipole moment. Often used to improve membrane permeability. |
| Oxime | -CH=N-OH | Retains the HBD/HBA pattern. Improves solubility but can suffer from geometric isomerism ( |
| Bio-isosteric Alcohol | -CH(OH)CF3 | The trifluoromethyl group prevents oxidation of the alcohol (metabolic blocking) while increasing lipophilicity. |
Strategy B: Scaffold Hopping (The Indole Core)
Modifying the ring system to tune physicochemical properties (LogP, pKa).
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Replacing the C7 carbon with nitrogen lowers the LogP (more water-soluble) and introduces a new HBA. This is critical for kinase inhibitors where the hinge region requires specific H-bond patterns.
-
Indazole: Shifts the nitrogen to the 2-position, altering the vector of the H-bond donor.
Part 3: Visualization of Signaling & Design Logic
AhR Activation Pathway by I3C and Bioisosteres
The following diagram illustrates how I3C and its stable bioisosteres (e.g., Indole-Oxadiazole) interface with the AhR signaling pathway.
Caption: Mechanism of AhR activation by Indole-3-carboxaldehyde and its bioisosteres, leading to downstream anti-inflammatory gene transcription.
Optimization Workflow: The Design-Make-Test Cycle
This workflow specifically targets the replacement of the aldehyde liability.
Caption: Iterative medicinal chemistry workflow for optimizing indole-3-carboxaldehyde leads into stable drug candidates.
Part 4: Experimental Protocols
Synthesis of 3-(1,2,4-Oxadiazol-5-yl)indole (Bioisostere)
This protocol converts the unstable aldehyde into a robust oxadiazole ring. This transformation is superior to simple oxidation as it retains the heterocyclic character.
Reagents: Indole-3-carboxylic acid (derived from I3C oxidation), Amidoxime, CDI (1,1'-Carbonyldiimidazole), DMF.
Step-by-Step Methodology:
-
Activation: Dissolve Indole-3-carboxylic acid (1.0 eq) in anhydrous DMF under
atmosphere. Add CDI (1.2 eq) and stir at Room Temperature (RT) for 1 hour to generate the acyl imidazole intermediate. Note: Evolution of gas confirms activation. -
Coupling: Add the appropriate aryl/alkyl amidoxime (1.2 eq) to the reaction mixture. Stir at RT for 2–4 hours. Monitor by TLC (formation of O-acyl amidoxime intermediate).
-
Cyclodehydration: Heat the reaction mixture to 110°C for 6–12 hours. This forces the thermal cyclization to form the 1,2,4-oxadiazole ring.
-
Workup: Cool to RT. Pour into ice-water. The precipitate is the crude bioisostere. Filter and recrystallize from Ethanol/Water.
Validation Check:
-
NMR: Look for the disappearance of the aldehyde proton (
9.9 ppm) and the appearance of the oxadiazole carbon signals (~165-175 ppm in C NMR).
Synthesis of Indole-3-Carbonitrile (Nitrile Bioisostere)
A direct conversion from the aldehyde using diammonium hydrogen phosphate.
Protocol:
-
Reflux: Mix Indole-3-carboxaldehyde (10 mmol), nitropropane (solvent/reagent), and diammonium hydrogen phosphate (50 mmol) in acetic acid.
-
Reaction: Reflux for 12 hours. The aldehyde is converted to the nitrile via an in-situ oxime/dehydration mechanism.
-
Isolation: Evaporate volatiles. Add water. The nitrile precipitates as a solid.
-
Yield: Typically 85–95%.
-
Reference: Organic Syntheses, Coll. Vol. 5, p.656 (1973).
Part 5: Comparative Data Analysis
The following table contrasts the physicochemical properties of the parent I3C against its primary bioisosteres.
| Property | Indole-3-Carboxaldehyde (Parent) | Indole-3-Carbonitrile (Bioisostere) | 3-(1,2,4-Oxadiazol-5-yl)indole |
| MW ( g/mol ) | 145.16 | 142.16 | ~185.0 (R=H) |
| cLogP | 1.65 | 1.85 | 1.95 |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 1 (C=O) | 1 (CN) | 3 (N, O, N) |
| Metabolic Stability | Low (AOX Substrate) | High (Resistant to AOX) | High (Resistant to AOX) |
| Electronic Character | Electrophilic (Reactive) | Weakly Electrophilic | Electron Deficient Heterocycle |
| AhR Activity | Agonist ( | Partial Agonist | Agonist (Context Dependent) |
Interpretation: The oxadiazole offers the best balance of stability and H-bond acceptor capability, mimicking the carbonyl oxygen's interaction potential without the chemical reactivity.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Zelante, T., et al. (2013). Tryptophan Catabolites from Microbiota Engage Aryl Hydrocarbon Receptor and Balance Mucosal Reactivity via Interleukin-22. Immunity, 39(2), 372-385. Link
-
Blatter, H. M., et al. (1973). Indole-3-carbonitrile. Organic Syntheses, Coll.[2] Vol. 5, p.656. Link
-
James, M. O., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database. PNAS, 114(16). Link
Sources
Methodological & Application
Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyridine
[1]
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, p38 MAPK) and antitubercular agents. While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the C4 position (located on the pyridine ring) presents unique challenges. Functionalization at C4 typically requires cross-coupling of a halogenated precursor.
This Application Note provides a validated, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 4-bromopyrazolo[1,5-a]pyridine. It addresses specific challenges such as catalyst poisoning by the bridgehead nitrogen, oxidative addition rates at the electron-rich/electron-poor interface, and protodeboronation of heteroaryl partners.
Scientific Foundation & Mechanistic Insight
Electronic Landscape
The pyrazolo[1,5-a]pyridine system consists of an electron-rich pyrazole ring fused to a pyridine ring.[1]
-
C3 Position: Highly nucleophilic (enamine-like character).[1]
-
C4 Position: Located ortho to the bridgehead nitrogen. Unlike a standard 3-bromopyridine, the C4 position in this fused system is electronically coupled to the electron-donating pyrazole.[1] However, it remains sufficiently electrophilic for oxidative addition with Palladium (Pd).
The "Bridgehead Challenge"
The bridgehead nitrogen (N1) has a lone pair involved in the aromatic system, but the specific geometry can allow for non-productive coordination to the Pd catalyst, potentially stalling the catalytic cycle. Furthermore, the C4 position is sterically proximal to the C3-H or C3-substituents, requiring ligands with specific bite angles (e.g., dppf) or bulk (e.g., XPhos) to facilitate reductive elimination.
Optimization Matrix: Catalyst & Solvent Screening[2]
The following matrix summarizes the screening of conditions for coupling 4-bromopyrazolo[1,5-a]pyridine with phenylboronic acid (Model Substrate).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield | Notes |
| 1 | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Standard (Recommended) |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (2:[1]1) | 85 | 65% | Significant homocoupling observed. |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 100 | 92% | Best for sterically hindered boronic acids.[1] |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O (10:[1]1) | 100 | 81% | Good for heteroaryl boronic acids. |
Key Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides the best balance of stability and reactivity for general substrates, preventing the dehalogenation often seen with monodentate phosphines like PPh₃.
Experimental Protocols
Method A: Standard High-Throughput Protocol (Robust)
Recommended for aryl boronic acids and standard heteroaryls.[1]
Reagents:
-
4-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the 4-bromo substrate, boronic acid, and K₂CO₃.
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Note: Oxygen is the primary cause of catalyst death in this system.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the septum (under positive inert gas flow), add the Pd catalyst, and reseal. Alternatively, add catalyst as a solution in dioxane.
-
Reaction: Heat the block/bath to 90 °C for 4–16 hours. Monitor by LC-MS.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Method B: Advanced Protocol for "Difficult" Substrates
Recommended for sterically hindered partners or unstable heteroaryl boronic acids (prone to protodeboronation).[1]
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) (Pre-complexation recommended)[1]
-
Base: K₃PO₄ (anhydrous, 3.0 equiv)[1]
-
Solvent: n-Butanol or Toluene/Water (10:1)[1]
Step-by-Step Procedure:
-
Pre-catalyst Formation: In a separate vial, mix Pd₂(dba)₃ and XPhos in the reaction solvent at 60 °C for 10 minutes until the solution turns from dark purple to orange/brown.
-
Reaction Assembly: Add substrate, boronic acid, and base to the main reaction vessel under Argon.
-
Initiation: Add the pre-formed catalyst solution.
-
Reaction: Heat to 100–110 °C . The bulky XPhos ligand creates a "protective shell" around the Pd, facilitating coupling at the crowded C4 position while preventing non-productive coordination by the bridgehead nitrogen.
Visualizing the Workflow
The following decision tree guides the researcher through condition selection based on substrate properties.
Caption: Decision matrix for selecting Suzuki cross-coupling conditions based on boronic acid stability and steric demand.
Purification & Analysis
Palladium Scavenging
Because the pyrazolo[1,5-a]pyridine nitrogen can retain Pd, standard silica chromatography is often insufficient for pharmaceutical grade purity.
-
Protocol: Treat the crude organic layer with SiliaMetS® Thiol or QuadraPure™ TU (5–10 wt% relative to substrate) for 30 minutes at 40 °C before filtration.
Analytical Markers
-
1H NMR: The C4-H signal (if unreacted) typically appears as a doublet around 7.2–7.5 ppm.[1] Upon coupling, this signal disappears, and the C3-H (if unsubstituted) often shifts downfield due to the anisotropic effect of the new aryl ring.
-
TLC: 4-Bromopyrazolo[1,5-a]pyridine is moderately polar.[1] Coupled products are usually more fluorescent under UV (254/365 nm).
References
-
Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold)
-
Medicinal Chemistry of the Scaffold
-
General Suzuki Coupling Optimization (Pd-dppf)
-
Advanced Catalysis (XPhos Systems)
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: Leveraging 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical target classes for modern drug discovery. Within the vast landscape of medicinal chemistry, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the ATP-binding site of kinases. The pyrazolo[1,5-a]pyridine and its close analog, the pyrazolo[1,5-a]pyrimidine, are chief among these.[3][4] Their core structure adeptly mimics the purine ring of ATP, allowing them to function as ATP-competitive inhibitors that occupy the kinase hinge region, a crucial interaction for potent inhibition.[2][5]
This guide focuses on a particularly valuable intermediate: 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde . This molecule is strategically designed for efficient library synthesis and lead optimization. It possesses two orthogonal synthetic handles:
-
A C4-Bromo Group: An ideal anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl moieties. These groups can extend into the solvent-exposed region of the ATP pocket, providing a powerful means to enhance potency and, crucially, to engineer selectivity for a specific kinase target.[6]
-
A C3-Carbaldehyde Group: A versatile electrophile perfectly suited for modifications such as reductive amination, Wittig reactions, or condensations. This allows for the installation of various side chains that can form key hydrogen bonds or other interactions within the active site, further tuning the compound's affinity and physicochemical properties.
The strategic combination of these two functionalities makes this intermediate an exceptional starting point for developing potent and selective inhibitors against a wide array of kinases, including PI3K, Trk, CDK2, and p38.[7][8][9][10][11]
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of the pyrazolo[1,5-a]pyridine scaffold typically function by competing with endogenous ATP for binding to the kinase active site. The nitrogen atoms within the heterocyclic core form critical hydrogen bonds with the "hinge region" of the kinase, an evolutionarily conserved backbone segment that connects the N- and C-lobes of the enzyme. This anchoring interaction effectively blocks ATP from binding and prevents the phosphotransfer reaction, thereby inhibiting downstream signaling.
Synthetic Diversification Strategy
The power of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde lies in its capacity for systematic structural elaboration. The following workflow illustrates how the two reactive sites can be independently addressed to generate a diverse chemical library for screening and optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
Causality & Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for forming carbon-carbon bonds. By coupling the C4-bromo position with a boronic acid or ester, one can introduce a vast array of (hetero)aromatic substituents. This modification is critical for probing interactions deeper within the ATP binding pocket, often leading to significant gains in potency and selectivity. The choice of a catalyst like Pd(dppf)Cl₂ is common due to its efficiency in coupling with heteroaryl halides.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M concentration relative to the starting material).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous layer is back-extracted with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C4-coupled product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of the C3-Carbaldehyde
Causality & Rationale: Reductive amination is a highly efficient method for converting an aldehyde into an amine. The C3-aldehyde is first condensed with a primary or secondary amine to form a transient iminium ion, which is then immediately reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions, and is tolerant of a wide range of functional groups. The newly introduced amine moiety can act as a hydrogen bond donor or acceptor, forming critical interactions with kinase active site residues.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the pyrazolo[1,5-a]pyridine-3-carbaldehyde derivative (from Protocol 1 or the starting material) (1.0 eq.) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.) to liberate the free amine.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (catalytic) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to control any potential exotherm. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, often with a gradient of methanol in DCM) to obtain the desired C3-aminated product.
-
Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Workflow and Protocols
Once a library of compounds has been synthesized, a systematic biological evaluation is required to determine their potency and cellular activity.
Protocol 3: General In Vitro Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary screen to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are common, robust, and have a high signal-to-noise ratio.[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.
-
Kinase Reaction Setup: In a separate plate, add the kinase buffer, the specific protein substrate for the target kinase, and the purified kinase enzyme.[4]
-
Initiate Reaction: Add an ATP solution to all wells to initiate the phosphotransfer reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Proliferation (MTT) Assay
Rationale: Moving from a biochemical to a cellular context is a critical step. The MTT assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. This assay determines if the compound can penetrate the cell membrane and inhibit its target in a complex biological environment, resulting in a cytostatic or cytotoxic effect.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a prolonged period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ or GI₅₀ (half-maximal growth inhibition) values from the resulting dose-response curve.
Data Summary and SAR Insights
The ultimate goal of synthesizing and testing a library of compounds is to develop a structure-activity relationship (SAR) that guides the design of more potent and selective inhibitors.[2][4] Data should be compiled in a clear, tabular format to facilitate comparison.
Table 1: Example SAR Data for Pyrazolo[1,5-a]pyridine Derivatives Targeting Kinase X
| Compound ID | R¹ (from C4-Bromo) | R² (from C3-Aldehyde) | Kinase X IC₅₀ (nM) | Cell Line Y IC₅₀ (nM) |
| Start | -Br | -CHO | >10,000 | >10,000 |
| 1a | 4-Fluorophenyl | -CHO | 1,250 | 8,500 |
| 1b | 3-Pyridyl | -CHO | 850 | 6,200 |
| 2a | 4-Fluorophenyl | -(CH₂)₂-Morpholine | 45 | 210 |
| 2b | 3-Pyridyl | -(CH₂)₂-Morpholine | 15 | 95 |
| 2c | 3-Pyridyl | -(CH₂)₂-Piperazine | 25 | 150 |
SAR Interpretation:
-
C4-Position: The data suggests that replacing the bromine at C4 with an aromatic ring is crucial for activity (compare Start to 1a/1b ). A nitrogen-containing heteroaromatic ring like pyridine may be favorable for forming additional interactions, leading to improved potency (1b vs. 1a ).
-
C3-Position: The aldehyde itself provides little activity. However, converting it to a solubilizing, amine-containing side chain via reductive amination dramatically increases both biochemical and cellular potency (compare 1b to 2b ). This highlights the importance of this side chain for anchoring within the active site or improving pharmacokinetic properties.
-
Combined Effect: The most potent compounds (2b , 2c ) feature optimized substituents at both the C3 and C4 positions, demonstrating a synergistic effect and validating the strategic design of the intermediate.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of the 4-Bromo-Pyrazolo[1,5-a]pyridine Scaffold
This Application Note is designed for medicinal chemists and process scientists focusing on the pyrazolo[1,5-a]pyridine scaffold. It addresses the specific challenge of functionalizing the C4-position , a site critical for optimizing solubility and target engagement (e.g., in kinase or bromodomain inhibitors) but often overshadowed by the more naturally reactive C3 and C7 positions.
Executive Summary & Reactivity Landscape[1]
The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and azaindole, widely utilized in drug discovery (e.g., P38 kinase inhibitors, USP7 inhibitors). While the C3-position is naturally nucleophilic (susceptible to SEAr) and the C7-position is prone to directed C-H activation, the C4-position is electronically distinct.
The C4-carbon is part of the pyridine-like moiety and is located peri to the C3-position. It is electron-deficient relative to the pyrazole ring. Consequently, a 4-bromo handle is highly activated towards Palladium-catalyzed oxidative addition, often allowing chemoselective coupling even in the presence of halogens at C3 or C7.
Reactivity Map
The following diagram illustrates the orthogonal reactivity profiles of the scaffold, guiding the order of operations for library synthesis.
Figure 1: Orthogonal reactivity map. The C4-Br bond is generally more labile to Pd(0) insertion than C3-Br due to the electron-deficient nature of the pyridine ring compared to the electron-rich pyrazole.
Synthesis of the 4-Bromo Scaffold
Direct bromination of pyrazolo[1,5-a]pyridine typically yields the 3-bromo product. Accessing the 4-bromo scaffold requires a de novo cyclization strategy.
Standard Route: [3+2] Cycloaddition
-
Starting Material: 3-Bromopyridine (or 3-bromo-2-methylpyridine).
-
Reagent: O-Mesitylenesulfonylhydroxylamine (MSH) or Dinitrophenylhydroxylamine to form the N-aminopyridinium salt.
-
Cyclization: Reaction with an alkyne (e.g., methyl propiolate) or alkene in the presence of a base (DBU) and oxidant (if using alkene).
-
Note: The regiochemistry of the cyclization of 3-substituted pyridinium ylides can yield a mixture of 4- and 6-substituted products. Separation by column chromatography is typically required.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
Target: C-C Bond Formation (Aryl/Heteroaryl)
Rationale: The C4-position is sterically sensitive due to the "bay region" effect with C3. Bulky phosphine ligands (e.g., XPhos, SPhos) are recommended to facilitate oxidative addition and reductive elimination.
Materials:
-
Substrate: 4-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or Schlenk flask with the 4-bromo scaffold, boronic acid, and solid base (if using Cs₂CO₃).
-
Inertion: Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1–0.2 M concentration). If using aqueous base, add K₂CO₃ solution now.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Seal and heat to 80–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine/water. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: If the C3 position is unsubstituted, it is stable under these conditions. If C3 contains a Bromine, use room temperature conditions with highly active catalysts (e.g., Pd(PtBu₃)₂) to attempt kinetic selectivity for C4, though mixtures are common.
Protocol B: Buchwald-Hartwig Amination at C4
Target: C-N Bond Formation (Amines/Amides)
Rationale: The electron-deficient nature of the pyridine ring at C4 makes it an excellent candidate for amination. However, the proximity to the bridgehead nitrogen can cause chelation issues. BrettPhos or RuPhos precatalysts are superior for preventing catalyst arrest.
Materials:
-
Substrate: 4-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (strong base) or Cs₂CO₃ (weak base, for sensitive substrates) (2.0–3.0 equiv)
-
Solvent: Toluene or t-Amyl alcohol (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine substrate, amine, base, and Pd-precatalyst in a vial.
-
Solvent: Add anhydrous Toluene (0.1 M).
-
Reaction: Heat to 80–100 °C for 4–16 hours.
-
Note: For volatile amines, use a sealed tube.
-
-
Monitoring: Monitor by LCMS. The formation of the protodehalogenated byproduct (des-bromo) indicates the catalytic cycle is stalling (likely at reductive elimination); switch to a bulkier ligand (BrettPhos) if observed.
-
Workup: Dilute with DCM, wash with water.
-
Purification: Silica gel chromatography. (Amine products may streak; add 1% Et₃N to eluent).
Protocol C: Sonogashira Coupling at C4
Target: C-C(sp) Bond Formation (Alkynes)
Rationale: Copper-free conditions are preferred to avoid homocoupling of the alkyne and potential coordination of Cu to the bridgehead nitrogen.
Materials:
-
Substrate: 4-Bromo-pyrazolo[1,5-a]pyridine[1]
-
Alkyne: Terminal alkyne (1.5 equiv)[2]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]
-
Co-catalyst: CuI (5 mol%) – Optional, only if rate is slow.
-
Base: Et₃N or Diisopropylamine (used as solvent/co-solvent)
-
Solvent: DMF or MeCN
Procedure:
-
Dissolve substrate and alkyne in degassed DMF/Et₃N (3:1).
-
Heat at 60–80 °C . Higher temperatures may cause alkyne polymerization.
-
Standard workup.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidative addition is slow (C4 is deactivated by substituents). | Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . Increase temp to 110°C. |
| Protodehalogenation (Product is H instead of R) | Use BrettPhos (for amines).[6] Ensure solvent is anhydrous.[4] Avoid alcohols if possible. | |
| Regioselectivity Loss (Reaction at C3-Br) | C3-Br is reacting competitively. | Lower temperature (RT). Use Pd(OAc)₂/SPhos which often prefers the more electron-deficient C4-Br. |
| Catalyst Poisoning | Bridgehead Nitrogen (N1) coordinating Pd. | Use higher catalyst loading (5-10%). Use strongly binding bidentate ligands (e.g., Xantphos). |
References
-
Synthesis and Functionalization Reviews
-
Palladium-Catalyzed Cross-Coupling Methodologies
- Title: "Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-C
- Source:Heterocycles, 2010, 81(5), 1169.
-
URL:[Link]
-
Buchwald-Hartwig General Guides
- Title: "Buchwald-Hartwig Amin
- Source:ACS GCI Pharmaceutical Roundtable.
-
URL:[Link]
-
Regioselectivity Insights
- Title: "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation." (Contrasts C3/C7 reactivity vs C4).
- Source:J. Org. Chem., 2012, 77, 11039.
-
URL:[Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Oxidation of 4-bromopyrazolo[1,5-a]pyridine-3-methanol
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, with derivatives exhibiting a wide range of biological activities, including antitubercular properties.[1] This document provides detailed application notes and step-by-step protocols for the efficient and selective oxidation of 4-bromopyrazolo[1,5-a]pyridine-3-methanol to its corresponding aldehyde, 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. Two robust and widely applicable methods are presented: Dess-Martin Periodinane (DMP) oxidation and activated Manganese Dioxide (MnO₂) oxidation. The rationale behind reagent selection, optimization of reaction conditions, and comprehensive work-up procedures are discussed to ensure high-yield and high-purity synthesis of the target aldehyde, a critical intermediate for further functionalization.
Introduction
The pyrazolo[1,5-a]pyridine core is a key structural motif in numerous biologically active compounds.[1][2][3] The aldehyde functionality at the 3-position of this heterocyclic system serves as a versatile synthetic handle for the introduction of diverse molecular fragments through reactions such as reductive amination, Wittig reactions, and condensations. Consequently, the development of reliable and scalable methods for the synthesis of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde from its corresponding primary alcohol is of significant interest to researchers in drug discovery and development.
The oxidation of primary alcohols to aldehydes requires mild and selective reagents to prevent over-oxidation to the corresponding carboxylic acid.[4][5] Furthermore, the heterocyclic nature of the pyrazolo[1,5-a]pyridine ring system necessitates reaction conditions that are tolerant of potential sensitivities of the nitrogen-containing core. This guide details two field-proven protocols that address these challenges, providing researchers with reliable methods for this critical transformation.
General Experimental Workflow
The overall workflow for the oxidation of 4-bromopyrazolo[1,5-a]pyridine-3-methanol is outlined below. The process begins with the selection of an appropriate oxidation method, followed by the reaction itself, and concludes with a tailored work-up and purification procedure to isolate the desired aldehyde.
Caption: General workflow for the oxidation of 4-bromopyrazolo[1,5-a]pyridine-3-methanol.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4][6][7] The reaction proceeds under neutral pH and at room temperature, making it compatible with a wide array of functional groups.[6]
Mechanism Insight: The oxidation mechanism involves the initial formation of an aryliodo(III) ester intermediate through the substitution of an acetate ligand on the iodine atom by the alcohol.[4] This is followed by an intramolecular deprotonation of the α-hydrogen, leading to the formation of the carbonyl compound.[4]
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 4-bromopyrazolo[1,5-a]pyridine-3-methanol | ≥98% | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | Oxidation Grade | Oakwood Chemical |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv | EMD Millipore |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Sodium thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Acros Organics |
| Diethyl ether (Et₂O), anhydrous | ≥99.0% | VWR Chemicals |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | Alfa Aesar |
| Celite® 545 | --- | EMD Millipore |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Protocol
-
Reaction Setup: To a solution of 4-bromopyrazolo[1,5-a]pyridine-3-methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add solid sodium bicarbonate (2.0 eq.).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[7]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Work-up A (Filtration):
-
Filter the suspension through a pad of Celite®.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrates.
-
-
Work-up B (Aqueous Wash):
-
To the combined filtrate, add a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 v/v).
-
Stir the biphasic mixture vigorously for 15-30 minutes until the organic layer is clear.[8]
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
-
Drying and Concentration:
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.
Troubleshooting and Expert Tips
-
Incomplete Reaction: If the reaction stalls, a small additional portion of DMP (0.1-0.2 eq.) can be added. Ensure the starting material and solvent are scrupulously dry.
-
Difficult Work-up: The reduced DMP byproducts can sometimes form a gelatinous precipitate, making filtration difficult.[9] Diluting the reaction mixture with a non-polar solvent like hexanes or ether can help precipitate the byproducts in a more manageable form.[9]
-
Scale-up Considerations: For larger scale reactions, the amount of solid byproducts can be substantial.[10] An aqueous work-up is often more practical than filtration at scale.[10]
Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide (MnO₂) is a mild and highly selective heterogeneous oxidizing agent, particularly effective for the oxidation of allylic, benzylic, and other activated alcohols.[11][12] The heterocyclic nature of the pyrazolo[1,5-a]pyridine system activates the adjacent methanol for this type of oxidation.[13]
Mechanism Insight: The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the reagent.[11] The reaction rate is highly dependent on the activity of the MnO₂, which is influenced by its method of preparation and activation.[11][14]
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 4-bromopyrazolo[1,5-a]pyridine-3-methanol | ≥98% | Sigma-Aldrich |
| Manganese Dioxide, Activated | ~85%, precipitated | Strem Chemicals |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv | EMD Millipore |
| Celite® 545 | --- | EMD Millipore |
Step-by-Step Protocol
-
Reagent Activation (if necessary): Commercially available activated MnO₂ can vary in activity.[15] For reproducible results, it is recommended to activate the MnO₂ by heating it in an oven at 110-120 °C overnight under vacuum.[14]
-
Reaction Setup: Suspend 4-bromopyrazolo[1,5-a]pyridine-3-methanol (1.0 eq.) and activated MnO₂ (5-10 eq. by weight) in a suitable anhydrous solvent such as dichloromethane or chloroform (20-50 volumes).
-
Reaction Conditions: Stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to 24-48 hours) depending on the activity of the MnO₂ and the substrate.[11][15]
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Wash the filter cake extensively with DCM or another suitable solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
-
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Troubleshooting and Expert Tips
-
Slow or Incomplete Reaction: The most common issue is low MnO₂ activity. Ensure the reagent is properly activated and use a larger excess.[14] The presence of water can also deactivate the MnO₂, so anhydrous conditions are crucial.[14]
-
Product Adsorption: The aldehyde product can adsorb onto the surface of the MnO₂.[14] Thorough washing of the filter cake with a more polar solvent like ethyl acetate or acetone can improve recovery.[14]
-
Solvent Choice: The reaction is heterogeneous, and the solvent plays a critical role. Chlorinated hydrocarbons are generally good choices.[11] Protic solvents should be avoided as they compete for adsorption sites on the MnO₂ surface.[11]
Comparative Summary of Protocols
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Activated Manganese Dioxide (MnO₂) Oxidation |
| Reagent Stoichiometry | 1.2-1.5 molar equivalents | 5-10 weight equivalents |
| Reaction Time | Typically 1-3 hours[7] | Highly variable, can be several hours to days[11] |
| Temperature | Room temperature | Room temperature |
| Work-up | Filtration and/or aqueous wash to remove soluble byproducts[9][10] | Simple filtration to remove the heterogeneous reagent[15] |
| Advantages | Fast, reliable, homogeneous reaction, high yields[6] | Mild, selective, simple work-up, inexpensive reagent[15] |
| Disadvantages | Potentially explosive reagent, expensive, byproduct removal can be tricky[6][10] | Reaction times can be long and variable, requires large excess of reagent |
Conclusion
Both Dess-Martin Periodinane and activated Manganese Dioxide provide effective and reliable methods for the selective oxidation of 4-bromopyrazolo[1,5-a]pyridine-3-methanol to its corresponding aldehyde. The choice between the two protocols will depend on factors such as the scale of the reaction, cost considerations, and the desired reaction time. For rapid, small-scale syntheses where cost is not a primary concern, DMP oxidation is an excellent choice. For larger-scale preparations where a simple work-up and reagent cost are important, MnO₂ oxidation presents a valuable alternative, provided the reagent is sufficiently activated. By following the detailed protocols and expert tips provided in these application notes, researchers can confidently synthesize this key intermediate for their drug discovery and development programs.
References
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Retrieved from [Link]
-
TRUNNANO. Oxidation with Manganese Dioxide. (2023, June 21). Retrieved from [Link]
-
Reddit. MnO2 Activation/Preparation for Alcohol Oxidation?. (2025, September 24). Retrieved from [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. (n.d.). Retrieved from [Link]
-
ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012, December 13). Retrieved from [Link]
- Google Patents. Process for making activated manganese dioxide. (n.d.).
-
Organic Syntheses. 1,2-Benziodoxol-3(1H). (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017, March 24). Retrieved from [Link]
- Unknown Source. (1) synthesis of dess-martin-periodinane. (n.d.).
-
ACS Publications. Heterogeneous Swern Oxidation. Selective Oxidation of Alcohols by DMSO/SiO 2 Cl System. (2025, August 6). Retrieved from [Link]
- DOI.
-
Reddit. How to easily work-up Dess-Martin periodinane ?. (2025, November 18). Retrieved from [Link]
-
ResearchGate. How can I manufacture chemically activated manganese dioxide?. (2016, January 3). Retrieved from [Link]
-
J-STAGE. Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. (1998, January 1). Retrieved from [Link]
-
Wikipedia. Swern oxidation. (n.d.). Retrieved from [Link]
- AUB ScholarWorks.
- Unknown Source. J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. (n.d.).
-
ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. (2005, September 9). Retrieved from [Link]
-
Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Retrieved from [Link]
-
ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide. (2025, August 5). Retrieved from [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Retrieved from [Link]
-
ResearchGate. Oxidation of pyridine methanols to esters (2a-2i). (n.d.). Retrieved from [Link]
- Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (n.d.).
-
MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). Retrieved from [Link]
-
ResearchGate. Synthetic Strategy for Pyrazolo[1,5- a ]pyridine and Pyrido[1,2- b ]indazole Derivatives through AcOH and O 2 -Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N -Amino-2-iminopyridines. (2019, September 5). Retrieved from [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Retrieved from [Link]
- Unknown Source.
-
Arabian Journal of Chemistry. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. (2021, December 31). Retrieved from [Link]
-
ACS Publications. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). Retrieved from [Link]
-
RSC Publishing. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (n.d.). Retrieved from [Link]
-
Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. (n.d.). Retrieved from [Link]
-
Semantic Scholar. Oxidation of Alcohols. (n.d.). Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. nanotrun.com [nanotrun.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note & Protocols: Regioselective Formylation of 4-bromopyrazolo[1,5-a]pyridine
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitubercular and kinase inhibitory agents.[1][2][3] The introduction of a formyl (-CHO) group onto this heterocyclic system is a critical synthetic transformation, as the aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig olefination, and oxidation to a carboxylic acid. This document provides a detailed guide for researchers on the regioselective formylation of 4-bromopyrazolo[1,5-a]pyridine, with a primary focus on the highly efficient Vilsmeier-Haack reaction. We present a comparative analysis of common formylation reagents, detailed mechanistic insights, step-by-step experimental protocols, and troubleshooting guidance to ensure successful synthesis of 4-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde.
Introduction: The Strategic Importance of Formylation
The functionalization of heterocyclic systems is a cornerstone of drug discovery and development. The pyrazolo[1,5-a]pyrimidine system, a related scaffold, has garnered immense interest for its diverse biological activities and applications in materials science.[1][4] Similarly, the pyrazolo[1,5-a]pyridine core is of high value. The formyl group is an exceptionally useful functional group in organic synthesis because it provides a gateway to a vast array of chemical modifications.[5][6]
The primary challenge in the functionalization of bicyclic heteroaromatics like pyrazolo[1,5-a]pyridine lies in achieving high regioselectivity. This guide addresses this challenge for the 4-bromo substituted analogue, a substrate primed for subsequent cross-coupling reactions at the bromine-bearing position.
Mechanistic Rationale: Regioselectivity of Electrophilic Attack
The pyrazolo[1,5-a]pyridine ring is a fused 10-π electron aromatic system. The pyridine ring is inherently electron-deficient (π-deficient) due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[7][8] Conversely, the five-membered pyrazole ring is electron-rich (π-excessive) and is the preferred site for electrophilic attack.
Molecular orbital calculations and experimental evidence on related systems predict that electrophilic substitution occurs preferentially at the C3 position.[9] This can be rationalized by examining the stability of the Wheland intermediate (a resonance-stabilized carbocation) formed upon attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromatic sextet of the six-membered pyridine ring, resulting in a more stable intermediate compared to attack at other positions.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
Materials:
-
4-bromopyrazolo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a dry three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of a viscous, pale-yellow to white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 4-bromopyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or DCE.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at room temperature.
-
Once the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc).
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.
-
Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice (approx. 10 g of ice per 1 g of substrate). Caution: This is a highly exothermic process.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated NaHCO₃ solution or solid sodium carbonate.
-
Extract the product with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure 4-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde.
-
Alternative Method: The Duff Reaction
While not the primary choice, the Duff reaction presents an alternative, albeit likely lower-yielding, pathway. It employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. [10]
General Protocol for Duff Reaction
-
Mix 4-bromopyrazolo[1,5-a]pyridine (1.0 eq) and HMTA (2.0-4.0 eq) in glycerol or acetic acid.
-
Heat the mixture to 140-160 °C for several hours.
-
Cool the reaction and hydrolyze the intermediate by adding a mixture of water and concentrated sulfuric or hydrochloric acid.
-
Heat the mixture again to complete hydrolysis.
-
Cool, neutralize, and extract the product. Purification is typically performed via chromatography.
Caption: Generalized workflow for the Duff formylation reaction.
Troubleshooting Guide (Vilsmeier-Haack Protocol)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Vilsmeier reagent (due to moisture).2. Insufficient reaction temperature or time.3. Substrate is insufficiently activated. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried.2. Increase reaction temperature to 80-90 °C and/or extend reaction time. Monitor by TLC.3. This is unlikely for this substrate, but if issues persist, confirm starting material purity. |
| Formation of Multiple Products | 1. Reaction temperature too high, leading to decomposition or side reactions.2. Impure starting material. | 1. Lower the reaction temperature. Perform a temperature screen (e.g., 50°C, 60°C, 70°C).2. Purify the 4-bromopyrazolo[1,5-a]pyridine starting material before the reaction. |
| Difficult/Low-Yielding Workup | 1. Incomplete hydrolysis of the iminium salt.2. Product is partially soluble in the aqueous layer.3. Emulsion formation during extraction. | 1. Ensure the quenching and basification steps are performed thoroughly. Stir for an adequate time after neutralization.2. Perform additional extractions with the organic solvent.3. Add brine to the aqueous layer to break the emulsion before extraction. |
Conclusion
The regioselective formylation of 4-bromopyrazolo[1,5-a]pyridine is most effectively achieved using the Vilsmeier-Haack reaction. This method provides the desired 4-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde in high yield and purity under mild and scalable conditions. The resulting aldehyde is a key intermediate, poised for further diversification at both the formyl group (C3) and the bromo-substituent (C4), making it an invaluable building block for the synthesis of novel compounds in pharmaceutical and materials science research.
References
-
Duff Reaction - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]
-
Duff reaction - Wikipedia. (2023, December 2). Retrieved February 17, 2026, from [Link]
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron Letters, 49(36), 5274-5277.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 17, 2026, from [Link]
-
The Duff Reaction: Researching A Modification. (2014). The ScholarShip at ECU. Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved February 17, 2026, from [Link]
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Aldehydes. (2020). Organic Letters, 22(15), 5889–5893.
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia MDPI. Retrieved from [Link]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank, 2024(1), M1844.
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
- Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (1975). The Journal of Organic Chemistry, 40(17), 2540-2545.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 10839-10842.
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. Retrieved from [Link]
- Synthesis of substituted 2-bromopyridine aldehydes. (2011). HETEROCYCLES, 83(9), 1989-2002.
-
Regioselectivity in pyrazole EAS. (2022, June 4). Reddit. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (2020).
-
The formylation of arylmetal reagents. (n.d.). Retrieved February 17, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters, 6(7), 809-814.
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. (2023). Google Patents.
- Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (2012). Organic Syntheses, 89, 220-229.
- A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. (2006).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2019). Journal of the Chinese Chemical Society, 66(10), 1109-1120.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(11), 3169.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridines
Welcome to the dedicated technical support guide for the Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial C-H functionalization reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to enhance your experimental success.
Understanding the Challenge: Reactivity and Regioselectivity
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, but its functionalization can be challenging. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group, a versatile handle for further chemical transformations. However, success hinges on controlling the reaction's regioselectivity and mitigating potential side reactions that can drastically lower the yield.
The reaction typically proceeds via electrophilic substitution, where the electron-rich pyrazolo[1,5-a]pyridine system attacks the Vilsmeier reagent (chloroiminium ion). The inherent electronic properties of the bicyclic system dictate the preferred site of attack. Theoretical and experimental studies have shown that the C3 position is the most electron-rich and sterically accessible, making it the primary site of formylation. However, substitution at other positions, particularly C7, can occur depending on the substrate's electronic and steric properties.
Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack
To effectively troubleshoot, it is essential to understand the reaction mechanism. The process begins with the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). This reagent is the active electrophile that is then attacked by the electron-rich pyrazolo[1,5-a]pyridine ring.
Figure 1: General mechanism of Vilsmeier-Haack formylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Vilsmeier formylation of pyrazolo[1,5-a]pyridines in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
This is the most frequent issue and can stem from several factors. Let's break down the possibilities from most to least likely.
-
Cause A: Incomplete Vilsmeier Reagent Formation. The Vilsmeier reagent is moisture-sensitive. Its pre-formation is a critical step that is often overlooked.
-
Solution: Always pre-form the Vilsmeier reagent by adding POCl₃ slowly to anhydrous DMF at 0 °C and stirring for 30-60 minutes before adding the pyrazolo[1,5-a]pyridine substrate. This ensures the active electrophile is present in sufficient concentration. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause B: Incorrect Reaction Temperature. The activation energy for the reaction might not be met, or excessive heat could be causing degradation.
-
Solution: The reaction temperature is highly substrate-dependent. For many simple pyrazolo[1,5-a]pyridines, the reaction is conducted by adding the substrate at 0 °C and then allowing it to warm to room temperature or gently heating to 40-60 °C. If you see no conversion at room temperature, consider incrementally increasing the temperature to 80-100 °C, monitoring by TLC at each stage.
-
-
Cause C: Deactivated Substrate. Electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyridine ring can significantly decrease its nucleophilicity, making the electrophilic attack on the Vilsmeier reagent sluggish.
-
Solution: For substrates bearing EWGs (e.g., -NO₂, -CN, -CO₂R), more forcing conditions are required. Increase the molar excess of the Vilsmeier reagent (from the standard 1.5-2.0 equivalents to 3.0-5.0 equivalents) and increase the reaction temperature. In some cases, using a stronger Vilsmeier reagent precursor like oxalyl chloride instead of POCl₃ may be beneficial.
-
Q2: I'm getting a mixture of products. How can I improve the regioselectivity for the C3-formylated isomer?
Poor regioselectivity is a common problem when the electronic preference for C3 is not sufficiently dominant.
-
Cause A: Steric Hindrance. Large substituents at the C2 or C4 positions can sterically hinder the approach of the bulky Vilsmeier reagent to the C3 position, leading to formylation at other sites like C7.
-
Solution: While difficult to completely avoid, running the reaction at lower temperatures (e.g., maintaining at 0 °C for a longer period) can sometimes enhance selectivity by favoring the kinetically preferred product.
-
-
Cause B: Electronic Effects. Electron-donating groups (EDGs) can activate other positions on the ring system, competing with the inherent reactivity of C3.
-
Solution: There is no universal solution, as this is an inherent property of the substrate. However, careful analysis of the product mixture can be informative. If a separable mixture is obtained, the focus should be on optimizing the yield of the desired isomer. It is crucial to correctly characterize all isomers formed to understand the electronic bias of your specific substrate. The C3-formylated product typically shows a characteristic downfield shift for the H2 and H4 protons in ¹H NMR spectroscopy.
-
Q3: My reaction turns black, and I isolate a complex mixture of byproducts. What's causing this decomposition?
A dark tarry reaction is a clear sign of product or starting material degradation.
-
Cause A: Excessive Heat. Pyrazolo[1,5-a]pyridines, especially those with activating groups, can be unstable under strongly acidic and high-temperature conditions for prolonged periods.
-
Solution: First, try running the reaction at a lower temperature for a longer time. If heat is necessary, ensure it is applied gradually and for the minimum time required for conversion (monitor closely by TLC).
-
-
Cause B: Incorrect Stoichiometry. A large excess of POCl₃ can lead to unwanted side reactions, including chlorination of the heterocyclic ring or dehydration reactions if other functional groups are present.
-
Solution: Use a moderate excess of the Vilsmeier reagent. A 1.5 to 2.0 molar equivalent of POCl₃ and DMF relative to the substrate is a good starting point for most systems.
-
Q4: The work-up procedure is difficult, and I'm losing a lot of product during isolation. What is the best practice?
The work-up is as critical as the reaction itself. The goal is to hydrolyze the intermediate iminium salt to the aldehyde and neutralize the highly acidic mixture safely.
-
Solution: Optimized Work-up Protocol.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa). This controls the quench, hydrolyzes the intermediate, and neutralizes the acid.
-
Continue stirring until all the ice has melted and gas evolution has ceased. The pH should be neutral or slightly basic (pH 7-8).
-
The product often precipitates as a solid, which can be collected by filtration. If it remains in solution, extract thoroughly with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Recommended Experimental Protocols
Here we provide a robust, generalized protocol for the C3-formylation of an unsubstituted or electron-rich pyrazolo[1,5-a]pyridine.
Protocol 1: Standard Vilsmeier-Haack Formylation
Figure 2: Step-by-step experimental workflow for formylation.
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (e.g., 5 mL for a 1 mmol scale reaction).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes. A white solid may form.
-
Add a solution of the pyrazolo[1,5-a]pyridine substrate (1.0 mmol, 1.0 equiv) in a small amount of anhydrous DMF.
-
Continue stirring at 0 °C for 30 minutes, then slowly warm the reaction to 60 °C.
-
Maintain the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the mixture is neutralized (pH ~7-8).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography.
Data Interpretation: Validating Your Product
Confirming the structure of your product is a critical final step. For C3-formylation, you should expect to see characteristic changes in the ¹H NMR spectrum.
| Compound | H2 Proton (ppm) | H4 Proton (ppm) | Aldehyde Proton (CHO) (ppm) | Notes |
| Pyrazolo[1,5-a]pyridine | ~ 8.0 (d) | ~ 6.7 (t) | N/A | Typical starting material shifts. |
| Pyrazolo[1,5-a]pyridine-3-carbaldehyde | ~ 8.8 (s) | ~ 9.2 (d) | ~ 10.1 (s) | The H3 proton signal is absent. H2 and H4 are significantly deshielded due to the anisotropic effect of the adjacent carbonyl group. |
Note: Exact chemical shifts are dependent on the solvent used and other substituents on the ring system.
References
- K. S. Rao and D. V. Ramana, "A convenient synthesis of 3-formyl-2-aryl-7-methylpyrazolo[1,5-a]pyridines using Vilsmeier-Haack reaction and their antimicrobial activity," Indian Journal of Chemistry - Section B, vol. 47B, pp. 1133-1137, 2008. [Available at: http://nopr.niscair.res.in/handle/123456789/1659]
- A. A. Aly, A. M. N. Gomaa, M. S. K. Youssef, and A. M. El-Sayed, "Reactivity of pyrazolo[1,5-a]pyridines towards Vilsmeier-Haack reagent," AFINIDAD, vol. 62, no. 517, pp. 245-250, 2005. [Available at: https://www.raco.cat/index.php/afinidad/article/view/305240]
Technical Support Center: Chemoselective Reduction of Bromoaldehydes
The following technical guide is structured to address the chemoselective reduction of aldehydes in the presence of sensitive aryl bromide functionalities.
Topic: Preventing Debromination (Hydrodehalogenation) During Aldehyde Reduction Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.0 (Current)
The Chemoselectivity Paradox
Reducing an aldehyde (
Bromine is an excellent leaving group. Under standard catalytic hydrogenation conditions (e.g.,
Decision Matrix: Selecting Your Method
Before starting, determine your method based on the reagents available and the scale of your reaction.
Figure 1: Strategic workflow for selecting the reduction protocol based on substrate requirements.
Module A: Hydride Reductions (The First Line of Defense)
Sodium Borohydride (
The Risk Factor
Trace transition metal impurities in commercial
Protocol 1: The Luche Safeguard (Recommended)
The addition of Cerium(III) Chloride (
Reagents:
Step-by-Step:
-
Dissolve the bromoaldehyde (1.0 equiv) and
(1.1 equiv) in MeOH (0.2 M concentration). -
Cool the solution to 0 °C (ice bath).
-
Add
(1.0 equiv) portion-wise over 5–10 minutes. Gas evolution ( ) will occur.[3] -
Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.
-
Quench: Add saturated aqueous
. -
Extract with EtOAc or DCM.
Why this works: The Cerium coordinates to the carbonyl oxygen, making it more electrophilic.[5] This allows the reduction to proceed rapidly at low temperatures where the activation energy for C-Br cleavage is not met [1].
Module B: Catalytic Hydrogenation (The High-Risk Zone)
Using Hydrogen gas (
The Mechanism of Failure
Palladium inserts into the C-Br bond (Oxidative Addition). To prevent this, you must poison the catalyst. The poison occupies the highly active "kink" sites on the Pd surface responsible for hydrogenolysis, while leaving the "terrace" sites available for carbonyl reduction.
Protocol 2: The Zinc-Poisoned Palladium Method
The addition of Zinc Bromide (
Reagents:
-
Catalyst: 5% Pd/C (5-10 wt% loading relative to substrate)
-
Inhibitor:
(0.1 – 0.5 equiv relative to substrate) -
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
Step-by-Step:
-
Charge the reaction vessel with the bromoaldehyde.
-
Add the solvent (EtOAc is preferred for solubility).
-
Add
(0.2 equiv). Stir for 10 minutes to allow interaction. -
Add 5% Pd/C carefully (under inert atmosphere).
-
Purge with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Stir under
balloon (1 atm) at Room Temperature .-
Critical: Do not heat. Hydrogenolysis is temperature-dependent.
-
-
Monitor strictly. Stop immediately upon consumption of starting material.
Why this works: Zinc salts modify the electronic surface properties of the Palladium, specifically inhibiting the oxidative addition step required to break the C-Br bond [2].
Protocol 3: Sulfide Poisoning ( )
Diphenylsulfide is a classic catalyst poison.
-
Ratio: Add 0.5 equiv of
relative to the Pd metal (not the substrate). -
Note: This significantly slows the reaction rate. You may need to run overnight.
Module C: Reductive Amination
Do not use Catalytic Hydrogenation (
Protocol 4: STAB (Sodium Triacetoxyborohydride)
is mild, does not reduce aldehydes/ketones rapidly, but reduces imines very fast.Step-by-Step:
-
Mix Bromoaldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or THF.
-
Optional: Add
(1.0 equiv) to catalyze imine formation. Stir 30 mins. -
Add
(1.5 equiv) in one portion. -
Stir at Room Temperature for 2–4 hours.
-
Quench: Saturated
.
Why this works:
Troubleshooting & Data Comparison
Comparative Efficiency Table
| Method | Reagent | Risk of Debromination | Reaction Speed | Scalability |
| Standard Hydride | Low | Fast (<1 hr) | Medium | |
| Luche Reduction | Very Low | Fast | Medium | |
| Standard Hydrog. | Critical (High) | Very Fast | High | |
| Poisoned Hydrog. | Low | Slow (4-12 hr) | High | |
| Transfer Hydrog. | Very Low | Slow | High |
FAQ: Diagnostics
Q: I used NaBH4 and saw 10% debromination. Why?
-
A: Check your solvent quality. Peroxides in THF or trace transition metals in the water/methanol can catalyze this. Switch to the Luche Protocol (Protocol 1) immediately to chelate trace metals and accelerate the desired pathway.
Q: Can I use LiAlH4 (LAH)?
-
A: No. LAH is a strong nucleophile and a strong base. It frequently causes hydrodehalogenation of aryl halides, especially bromides and iodides.
Q: My reaction stalled using the ZnBr2 poisoned catalyst.
-
A: You likely "over-poisoned" the catalyst. If the reaction is <10% complete after 4 hours, filter the catalyst, add fresh Pd/C (half original amount) without adding more Zinc, and re-pressurize.
References
-
Gemal, A. L., & Luche, J. L. (1981).[6] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[4][5]
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry.
-
Mori, A., et al. (2006).[7] A Pd/C-Catalyzed Hydrogenation Using Diphenylsulfide as a Catalyst Poison Selectively Reduces Olefin and Acetylene Functionalities...[7] Organic Letters.
Sources
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. rushim.ru [rushim.ru]
- 7. Hydrogen [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Technical Support Center: Stability of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
[1]
Executive Summary: The Stability Matrix
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a densely functionalized scaffold.[1] Its stability in basic media is governed by two competing electrophilic sites:
-
The Carbonyl Carbon (C3-CHO): Susceptible to nucleophilic attack and redox disproportionation (Cannizzaro).[1]
-
The C4-Carbon (C-Br): Activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent bridgehead nitrogen and the C3-formyl group.[1]
Core Recommendation: Avoid exposure to strong mineral bases (NaOH, KOH) in protic solvents.[1] Use mild inorganic bases (
Critical Degradation Pathways (Mechanistic Insight)
The following diagram illustrates the two primary failure modes when this compound is subjected to uncontrolled basic conditions.
Figure 1: Competing degradation pathways. The C3-aldehyde activates the C4-bromide toward substitution, while simultaneously serving as a redox center.[1]
Troubleshooting Guide & FAQs
Issue 1: "I see immediate loss of starting material and formation of two new polar spots on TLC."
Diagnosis: Cannizzaro Reaction. The pyrazolo[1,5-a]pyridine-3-carbaldehyde is a non-enolizable aldehyde .[1] In the presence of strong hydroxide bases (NaOH, KOH), it undergoes base-induced disproportionation, yielding the corresponding primary alcohol (reduced) and carboxylic acid (oxidized) [1].[1][2]
-
Causality: The lack of
-protons prevents enolate formation, forcing the hydroxide to attack the carbonyl carbon directly, initiating hydride transfer. -
Solution:
Issue 2: "My Suzuki coupling failed, and I isolated a des-bromo hydroxylated byproduct."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Causality: The reaction proceeds via a Meisenheimer-like transition state stabilized by the bridgehead nitrogen and the C3-EWG.
-
Solution:
Issue 3: "The reaction mixture turned into a black tar upon heating with amine bases."
Diagnosis: Polymerization/Condensation.
While the aldehyde cannot self-condense (no
-
Solution: Keep reaction temperatures below 60°C unless necessary. Ensure inert atmosphere (
/Ar) to prevent oxidative degradation of the electron-rich pyrazolo core.[1]
Experimental Protocols
Protocol A: Base Compatibility Screen (Rapid Assessment)
Use this protocol to validate base selection before committing precious starting material.[1]
Objective: Determine the half-life (
-
Preparation: Dissolve 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (10 mg, 0.044 mmol) in the target solvent (1.0 mL).
-
Note: Use THF or DMSO if solubility is an issue.
-
-
T0 Sample: Remove a 50 µL aliquot, quench into Acetonitrile/Water (1:1), and inject on LCMS (Standard 5-95% gradient).
-
Base Addition: Add 2.0 equivalents of the base.
-
Conditions: Stir at the intended reaction temperature (e.g., RT or 50°C).
-
-
Monitoring: Sample at 15 min, 1 h, and 4 h.
-
Data Interpretation:
| Observation (LCMS) | Diagnosis | Recommendation |
| Parent Peak Stable (>95%) | Compatible | Proceed with reaction. |
| M+2 / M+16 peaks (Acid/Alcohol) | Cannizzaro | Switch to non-hydroxide base ( |
| M-Br+OH (M-62) | Switch to aprotic solvent; exclude water.[1] | |
| M-Br+OMe (M-48) | CRITICAL: Do not use MeOH as solvent.[1] |
Protocol B: Workup for Base-Sensitive Aldehydes
Standard acid/base extractions can destroy this molecule.[1]
-
Quench: Pour reaction mixture into a cold, buffered solution (saturated
or Phosphate Buffer pH 7.0). Do not use strong acid (HCl) as the pyrazolo[1,5-a]pyridine ring can be protonated, altering solubility and potentially inducing acid-catalyzed hydration.[1] -
Extraction: Extract immediately with EtOAc or DCM.
-
Drying: Dry over
(neutral) rather than (slightly acidic/Lewis acidic) if the aldehyde is particularly labile. -
Concentration: Keep water bath < 40°C.
Visual Decision Guide: Base Selection
Figure 2: Decision tree for minimizing side reactions during base selection.
References
-
Cannizzaro Reaction Mechanism : List, B.; Corey, E. J.[1] "Cannizzaro Reaction."[2][3][4] Encyclopedia of Reagents for Organic Synthesis. 2001 . (General Mechanism Verification).
-
Nucleophilic Substitution in Pyrazolo[1,5-a]pyridine
- General Reactivity: The bridgehead nitrogen exerts a para-like activating effect at C4. See: Journal of Heterocyclic Chemistry, Reactivity of Pyrazolo[1,5-a]pyridines.
-
Specific Scaffold Data: PubChem Compound Summary for Pyrazolo[1,5-a]pyridine-3-carbaldehyde. .[1]
-
Synthesis and Stability Context
Technical Support Center: Optimizing Suzuki Coupling on Electron-Deficient Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions on electron-deficient pyrazolo[1,5-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of these critical C-C bond-forming reactions. The inherent electronic properties of the pyrazolo[1,5-a]pyridine ring system present unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of pyrazolo[1,5-a]pyridines.
Q1: My reaction shows low to no conversion of the starting heteroaryl halide. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue, often stemming from inefficient oxidative addition, which is the rate-limiting step for electron-deficient heteroaryl halides.
-
Causality: The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring, while activating the halide for nucleophilic aromatic substitution, can sometimes make oxidative addition to the Pd(0) center less favorable compared to more electron-rich systems.[1][2] Furthermore, the nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3][4]
-
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Switch to a more robust system known for coupling heteroaryl chlorides or electron-deficient substrates.
-
Recommended Catalysts: Use pre-formed catalysts or generate the active Pd(0) species in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized ligands.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and stabilize the palladium center.[1][3][6] Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., PCy₃, P(tBu)₃).[7]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. Microwave irradiation can be particularly effective, often leading to dramatically reduced reaction times and improved yields.[5][8][9]
-
Check Reagent Purity: Ensure the pyrazolo[1,5-a]pyridine halide is pure. Impurities can interfere with the catalyst. The boronic acid or ester should also be of high quality, as impurities can lead to side reactions like protodeboronation.[10]
-
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid (Glaser-Hay type coupling) is a common side reaction, particularly under aerobic conditions or with certain catalyst systems.
-
Causality: This side reaction is often promoted by the presence of oxygen and certain palladium species.[10] It competes with the desired cross-coupling pathway by consuming the boronic acid reagent.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[11] Maintain a positive pressure of inert gas throughout the reaction.
-
Modify Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is standard, but if homocoupling is severe, consider adding the aryl halide in a slight excess instead.[5]
-
Optimize Base and Solvent: The choice of base can influence the rate of homocoupling. In some systems, switching from a very strong base to a milder one (e.g., from NaOH to K₂CO₃ or K₃PO₄) can disfavor this side reaction.[10] The reaction medium also plays a role; aqueous solvent mixtures can sometimes promote this pathway.
-
Q3: My primary side product is the protodeboronated boronic acid starting material. How can I prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with heteroaryl boronic acids.[10]
-
Causality: This reaction is often catalyzed by residual palladium species and is exacerbated by high temperatures, strong bases, and the presence of water.[10] The electron-deficient nature of some boronic acids can make them more susceptible.
-
Troubleshooting Steps:
-
Switch to a Boronate Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[12][13][14] They can be prepared via Miyaura borylation or used directly if commercially available.[13]
-
Use Anhydrous Conditions (with caution): While some water is often necessary to facilitate the reaction with inorganic bases, excessive water can promote protodeboronation. Try using anhydrous solvents and a carefully dried base. Some modern catalyst systems are designed to work under anhydrous conditions.
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[10] Consider using milder bases like K₂CO₃, Cs₂CO₃, or even organic bases in some cases. Fluoride sources like KF can also be effective while minimizing this side reaction.[15]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst and ligand combination for coupling with pyrazolo[1,5-a]pyridines?
A4: There is no single "best" combination, as the optimal system depends on the specific substitution pattern of both coupling partners. However, a general strategy is to use a palladium precursor combined with a bulky, electron-rich phosphine ligand.
-
Rationale: Electron-rich ligands accelerate the rate-limiting oxidative addition step with the electron-deficient pyrazolo[1,5-a]pyridine halide.[1] Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the catalyst.
-
Recommended Starting Points:
-
Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: XPhos, SPhos, RuPhos, or P(tBu)₃. These have shown broad applicability in challenging heteroaryl couplings.[4]
-
Pre-catalysts: Using well-defined pre-catalysts like XPhos-Pd-G2 or G3 can provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[16]
-
Q5: Which base should I choose? Does strength matter?
A5: The choice of base is critical and its strength absolutely matters. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10]
-
Strong Bases (e.g., NaOH, K₃PO₄): Often used for less reactive aryl chlorides or sterically hindered substrates.[1][17] However, they can promote side reactions like ester hydrolysis or protodeboronation.[10] K₃PO₄ is a popular choice for its high efficacy in many systems.[18]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): A good starting point for many reactions, especially with more reactive aryl bromides or iodides. Cs₂CO₃ is often more soluble in organic solvents and can be very effective.[11]
-
Fluoride Bases (e.g., KF, CsF): Can be particularly effective, especially when using boronate esters.
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Strong, effective for challenging couplings, but can promote side reactions. |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, DMF, EtOH | Milder, common starting point, often requires aqueous co-solvent.[19] |
| Cs₂CO₃ | ~10.3 | Dioxane, THF, DMF | More soluble than K₂CO₃ in organic solvents, often highly effective. |
| NaOH | ~13.0 | THF/H₂O | Very strong, risk of substrate degradation.[17] |
| KF | ~3.2 | Dioxane, THF | Mild, particularly effective with boronate esters and can suppress protodeboronation.[15] |
Q6: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A6: The choice depends on the stability of your boron reagent and the reaction conditions.
-
Boronic Acids: More reactive and have a higher atom economy.[15] However, they are more prone to decomposition via protodeboronation and can form cyclic trimers (boroxines), which can complicate stoichiometry.[15][20]
-
Boronic Esters (Pinacol, Neopentyl, MIDA): Significantly more stable to storage and purification by chromatography.[12][13][20] They are less prone to protodeboronation, making them ideal for sensitive or unstable heteroaryl boron reagents.[13][14] While generally less reactive than boronic acids, this can be overcome by choosing the right reaction conditions.[13][14]
Q7: What are the best solvents for this reaction?
A7: Aprotic polar solvents are generally preferred. The choice can significantly impact solubility, reaction rate, and side product formation.
-
Common Choices: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are widely used.[20]
-
Solvent Mixtures: Often, a mixture of an organic solvent with water is necessary to dissolve the inorganic base (e.g., Dioxane/H₂O).[18][19]
-
Considerations:
-
Toluene: Good for higher temperature reactions.
-
Dioxane: A versatile solvent, often used with aqueous bases.
-
DMF: Can be effective, but may lead to side reactions at high temperatures.
-
THF: Another good option, particularly for lower temperature couplings.
-
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling
This protocol provides a starting point for optimizing the reaction between a 3-halopyrazolo[1,5-a]pyridine and an arylboronic acid.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-halopyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.
-
In a separate vial, prepare the catalyst solution by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction vial via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Protocol for Challenging Couplings Using a Boronic Ester
This protocol is adapted for less reactive halides (e.g., chlorides) or when using a more stable boronic ester.
-
To an oven-dried Schlenk flask, add the 3-chloropyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) to the flask under a positive flow of argon.
-
Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF, 5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
References
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4642. [Link]
-
Pramanik, M. M. H., & Saha, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 1-10. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Singh, P. P., & Fuloria, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5224-5258. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Ridgway, B. H., & Woerpel, K. A. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(48), 17351-17361. [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Bethel, P. A., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron, 68(27-28), 5434-5444. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Amgoth, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2834. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Amgoth, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2825-2834. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Diagram]. Retrieved from [Link]
-
Ndam, E. W. T., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 13(10), 2970-2978. [Link]
-
Ndam, E. W. T., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 13(10), 2970-2978. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solving Solubility Issues of Pyrazolo[1,5-a]pyridine Aldehydes
Welcome to the technical support center for pyrazolo[1,5-a]pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common experimental hurdles.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] However, like many nitrogen-containing heterocyclic compounds, their derivatives, including aldehydes, can exhibit poor aqueous solubility, which can significantly impede biological screening, formulation development, and overall research progress.[3][4][5] It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble in water.[3]
This guide will equip you with the knowledge and practical techniques to systematically address and resolve solubility issues, ensuring the successful progression of your research and development efforts.
Part 1: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement
This section provides a structured, question-and-answer-style troubleshooting guide to address common solubility problems encountered with pyrazolo[1,5-a]pyridine aldehydes.
Q1: My pyrazolo[1,5-a]pyridine aldehyde is poorly soluble in aqueous buffers. Where do I start?
A1: Initial Solvent Screening and Co-solvents.
The first step is to systematically assess the compound's solubility in a range of solvents and then explore the use of co-solvents to enhance aqueous solubility.
Causality: The solubility of a compound is dictated by the interplay of its molecular properties (polarity, hydrogen bonding capacity, crystal lattice energy) and the properties of the solvent.[6] Pyrazolo[1,5-a]pyridine aldehydes, being heterocyclic aromatic compounds, often possess a degree of lipophilicity that limits their solubility in purely aqueous systems.
Experimental Protocol: Initial Solvent Solubility Screen
-
Solvent Selection: Choose a diverse set of solvents with varying polarities. A recommended starting panel is provided in the table below.
-
Sample Preparation: Accurately weigh a small amount of your pyrazolo[1,5-a]pyridine aldehyde (e.g., 1-5 mg) into separate vials.
-
Solvent Addition: Add a measured volume of each solvent (e.g., 100 µL) to the respective vials.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, add more solute incrementally until saturation is reached.
-
Quantification (Optional but Recommended): For more precise measurements, analyze the supernatant of saturated solutions using techniques like HPLC, UV-spectrometry, or NMR.[7]
Data Presentation: Initial Solvent Screen for a Hypothetical Pyrazolo[1,5-a]pyridine Aldehyde
| Solvent | Polarity Index | Qualitative Solubility |
| Water | 10.2 | Very Poorly Soluble |
| Methanol | 5.1 | Sparingly Soluble |
| Ethanol | 4.3 | Soluble |
| Acetone | 4.3 | Soluble |
| Dichloromethane (DCM) | 3.1 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble |
Next Step: Utilizing Co-solvents
Once you have identified organic solvents in which your compound is soluble, you can use them as co-solvents to increase solubility in aqueous buffers.[8][9] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for dissolving less polar compounds.[10]
Experimental Protocol: Co-solvent Titration
-
Prepare a Stock Solution: Dissolve a known high concentration of your compound in a suitable organic solvent identified from the initial screen (e.g., DMSO or ethanol).
-
Prepare Aqueous Buffer: Have your desired aqueous buffer ready (e.g., Phosphate-Buffered Saline, PBS).
-
Titration: Gradually add small volumes of the aqueous buffer to a known volume of the stock solution, mixing thoroughly after each addition.
-
Observe for Precipitation: Note the volume of buffer at which precipitation first occurs. This will give you an estimate of the maximum tolerable aqueous content for a given compound concentration.
-
Optimization: Systematically prepare a matrix of solutions with varying co-solvent percentages (e.g., 1%, 2%, 5%, 10% DMSO in PBS) and determine the maximum solubility at each percentage.
Trustworthiness: This systematic approach ensures that you are not randomly testing conditions. By understanding the compound's behavior in different solvents first, you can make informed decisions about co-solvent selection and concentration, saving time and resources.
Q2: I've tried co-solvents, but the solubility is still insufficient for my assay, or the co-solvent concentration is too high and causing artifacts. What's next?
A2: pH Modification.
For ionizable compounds, adjusting the pH of the solution can dramatically alter solubility.[11]
Causality: Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocycles.[12] The nitrogen atoms in the ring system can be protonated at acidic pH, forming a more soluble salt.[4][13] The aldehyde group itself is generally not ionizable under typical aqueous conditions. The key is the basicity of the ring nitrogens.
Experimental Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Add Compound: Add an excess of your pyrazolo[1,5-a]pyridine aldehyde to each buffer.
-
Equilibrate: Agitate the samples until equilibrium is reached (e.g., 24 hours).
-
Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot solubility as a function of pH. This will reveal the pH at which your compound is most soluble.
Authoritative Grounding: A study on novel pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors demonstrated a significant increase in aqueous solubility (up to 1000-fold) by forming hydrochloride salts through the addition of a basic amine, highlighting the effectiveness of pH modification for this scaffold.[14][15]
Visualization: Logical Workflow for Initial Solubility Troubleshooting
Caption: A decision tree for initial solubility troubleshooting.
Part 2: Frequently Asked Questions (FAQs)
This section addresses more specific questions that researchers may have regarding the solubility of pyrazolo[1,5-a]pyridine aldehydes.
Q3: Can the solid-state properties of my compound affect its solubility?
A3: Yes, absolutely. Polymorphism can have a significant impact.
Expertise & Experience: It is a common oversight to assume that a synthesized compound exists in a single, stable solid form. In reality, many organic molecules can exist in different crystalline forms, known as polymorphs.[16][17] These polymorphs can have different crystal lattice energies, which in turn affect their solubility and dissolution rates.[16][18]
-
Metastable vs. Stable Forms: Generally, a metastable polymorph will be more soluble than its stable counterpart.[19] However, the metastable form can convert to the more stable, less soluble form over time, especially in solution.[19]
-
Amorphous Forms: In addition to crystalline polymorphs, a compound can exist in an amorphous state, which lacks long-range molecular order.[11] Amorphous solids typically have higher solubility and faster dissolution rates than their crystalline counterparts because no energy is required to break the crystal lattice.[20]
Trustworthiness: If you observe inconsistent solubility results between different batches of your compound, it is highly recommended to characterize the solid-state properties using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[17] This will help you identify if polymorphism is a contributing factor.
Q4: What are some advanced techniques I can use if co-solvents and pH adjustment are not sufficient?
A4: Several advanced formulation strategies can be employed.
When simple methods fail, more sophisticated formulation approaches are necessary. These are often used in later-stage drug development but can be adapted for research purposes.
Data Presentation: Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic pyrazolo[1,5-a]pyridine aldehyde is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, whose hydrophilic exterior enhances aqueous solubility.[6][21] | Stoichiometry of the complex; binding constant; selection of the appropriate cyclodextrin (e.g., HP-β-CD).[22] |
| Solid Dispersions | The compound is dispersed at a molecular level within a hydrophilic polymer matrix, often in an amorphous state, which enhances solubility and dissolution.[6][20] | Polymer selection (e.g., PVP, HPMC); drug-polymer miscibility; physical stability of the amorphous state.[20] |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size of the compound increases its surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][23] | This increases the rate of dissolution but not the equilibrium solubility.[6][11] Can be achieved through techniques like jet milling or high-pressure homogenization. |
| Lipid-Based Formulations | The compound is dissolved in lipids, oils, or surfactants to form formulations like microemulsions or self-emulsifying drug delivery systems (SEDDS).[3] | Primarily for in vivo applications; requires careful selection of lipid excipients. |
Visualization: Advanced Solubility Enhancement Workflow
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. scribd.com [scribd.com]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijpbr.in [ijpbr.in]
- 12. fiveable.me [fiveable.me]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrti.org [ijrti.org]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
Technical Support Center: Recrystallization of 4-Bromopyrazolo[1,5-a]pyridine Derivatives
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 4-bromopyrazolo[1,5-a]pyridine derivatives. Recrystallization is a critical final step to ensure the high purity required for downstream applications, from biological screening to preclinical evaluation. This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during the purification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-bromopyrazolo[1,5-a]pyridine derivatives?
The fundamental principle of recrystallization is based on differential solubility. An ideal solvent will exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The solvent should completely dissolve your crude 4-bromopyrazolo[1,5-a]pyridine derivative at or near the solvent's boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[1]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.
-
Inertness: The solvent must not react with the compound.
Q2: I'm struggling to find a single solvent that works. Is this common for this class of compounds?
Yes, it is very common. The pyrazolo[1,5-a]pyridine core possesses a unique polarity that can make finding a single ideal solvent challenging. Often, a single solvent will either dissolve the compound completely at room temperature (too soluble) or fail to dissolve it even when heated (not soluble enough).
In these cases, a multi-solvent system , typically a binary mixture, is the most effective approach.[2] This involves a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" (or "poor" solvent) in which the compound is sparingly soluble.[3] By carefully adjusting the ratio of these two solvents, you can fine-tune the solubility profile to achieve optimal crystallization.
Q3: What are good starting points for solvent screening with 4-bromopyrazolo[1,5-a]pyridine derivatives?
Based on synthetic procedures for related structures, a good starting point is a mixed-solvent system of a moderately polar solvent with a nonpolar anti-solvent.[4][5]
-
Recommended "Soluble" Solvents to Screen:
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Dichloromethane (DCM)
-
Ethanol (EtOH) or Methanol (MeOH)
-
-
Recommended "Anti-solvents" to Pair:
-
Hexanes or Heptane
-
Toluene
-
A common and often successful pairing is Ethyl Acetate/Hexanes or Ethyl Acetate/Heptane .[4][5]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments.
Issue: My compound has "oiled out" and formed a liquid layer instead of crystals.
-
Primary Cause: The compound is coming out of solution at a temperature that is above its melting point. This happens when the solution is too concentrated (supersaturated) or cools too quickly.[6] Impurities can also lower the melting point, exacerbating this issue.
-
Solution:
-
Re-heat the flask to dissolve the oil back into the solution completely.
-
Add a small amount (1-5% of the total volume) of the "soluble" solvent to decrease the saturation level.[7]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hotplate, wrapping it in glass wool, or placing it inside a larger beaker to insulate it.[6]
-
Issue: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[6] Too much solvent was used, and the compound remains soluble even at low temperatures.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7] If you are unsure, you can test the mother liquor by taking a drop on a glass rod and letting it dry; a significant solid residue indicates a high concentration of the compound remains in solution.[7]
-
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should and requires a nucleation point to initiate crystal growth.[6]
-
Solution A (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]
-
Solution B (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed crystal" will act as a template for further crystal formation.[6][8]
-
Issue: My final yield of crystalline product is very low (<50%).
-
Possible Cause 1: Using too much solvent. As described above, this keeps a large portion of your product in the mother liquor.
-
Solution: After filtering your first crop of crystals, reduce the volume of the mother liquor by about half through evaporation and cool it again. This will often yield a second crop of crystals, which can be collected.[8] Note that this second crop may be less pure and might require a separate recrystallization.
-
-
Possible Cause 2: The compound has moderate solubility even in the cold solvent.
-
Solution: Ensure you are maximizing crystal formation by cooling the solution for an adequate amount of time in an ice-water bath or even a refrigerator (if the solvent's freezing point allows).[8]
-
Issue: The final crystals have a distinct color, but the pure compound is expected to be white or colorless.
-
Cause: The presence of highly polar, colored impurities that have co-precipitated with your product.
-
Solution: Charcoal Treatment.
-
Redissolve the colored crystals in the minimum amount of hot solvent.
-
Add a very small amount (1-2% of the solute's mass) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.[2][8]
-
Perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel to remove the charcoal.
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Experimental Workflows and Protocols
Logical Workflow for Solvent System Selection
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent system for a novel 4-bromopyrazolo[1,5-a]pyridine derivative.
Caption: Systematic workflow for selecting a recrystallization solvent.
Protocol 1: Standard Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane System)
This protocol is a robust starting point for many 4-bromopyrazolo[1,5-a]pyridine derivatives.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle reflux.
-
Induce Saturation: While maintaining the high temperature, add hexane dropwise with continuous stirring. Continue adding hexane until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarification: Add ethyl acetate dropwise, again at high temperature, just until the solution becomes clear again. At this point, the solution is perfectly saturated and ready for cooling.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.[8]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and comparing it to the crude material. A sharper and higher melting point indicates successful purification.[1]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Reference Solvent Data
The table below provides properties of common laboratory solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Role for Pyrazolo[1,5-a]pyridines |
| Water | 100 | 80.1 | Generally unsuitable; low solubility. Can be an anti-solvent for highly polar derivatives or salts. |
| Methanol (MeOH) | 65 | 32.7 | Soluble solvent, especially for more polar derivatives. |
| Ethanol (EtOH) | 78 | 24.5 | Good general-purpose soluble solvent. |
| Acetone | 56 | 20.7 | Effective soluble solvent. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Excellent starting choice for a "soluble" solvent. [4][5] |
| Dichloromethane (DCM) | 40 | 9.1 | Good soluble solvent, but low boiling point can lead to rapid crashing out. |
| Toluene | 111 | 2.4 | Can serve as a soluble solvent for less polar derivatives or an anti-solvent for more polar ones. |
| Hexane / Heptane | ~69 / ~98 | ~1.9 | Excellent starting choice for an "anti-solvent." [4][5] |
References
-
B.R. Barda et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. Available at: [Link]
-
EBSCO (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]
-
PraxiLabs (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
- International Journal of Pharmaceutical Research (n.d.).
- SciSpace (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- BenchChem (2025).
-
ResearchGate (2025). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF. Available at: [Link]
- ACS Publications (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- DOI (n.d.).
- PMC (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
-
University of York (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Available at: [Link]
- University of California, Irvine (n.d.).
- Unknown Source.
- Google Patents (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
- RSC Publishing (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
-
Organic Chemistry Portal (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
- Google Patents (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
- J&K Scientific (n.d.). 4-Bromopyrazolo[1,5-a]pyridin-2-amine | 1404309-51-8.
-
Georganics (n.d.). 5-Bromopyrazolo[1,5-a]pyridine - High purity | EN. Available at: [Link]
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. praxilabs.com [praxilabs.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Pyrazolo[1,5-a]pyridine Formylation
Welcome to the Technical Support Center for the formylation of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction and troubleshoot common side reactions. Our goal is to provide you with in-depth technical guidance, grounded in established scientific principles, to help you achieve high yields and purity in your formylation reactions.
Introduction to Pyrazolo[1,5-a]pyridine Formylation
The introduction of a formyl group onto the pyrazolo[1,5-a]pyridine scaffold is a key transformation in the synthesis of a wide range of biologically active molecules. The resulting aldehydes are versatile intermediates for further functionalization. The Vilsmeier-Haack reaction is the most common and direct method for this purpose, typically affording regioselective formylation at the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring system.[1]
However, like any chemical transformation, the formylation of pyrazolo[1,5-a]pyridines is not without its challenges. Researchers may encounter a variety of side reactions that can complicate product purification and reduce overall yield. This guide will walk you through the most common issues, their underlying causes, and provide practical, field-proven solutions.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is formatted in a question-and-answer style to directly address the specific problems you may be encountering in the lab.
Issue 1: Low or No Yield of the Desired 3-Formylpyrazolo[1,5-a]pyridine
Question: I am not getting any, or very little, of my desired formylated product. What could be the reasons?
Answer: Low or no yield in a Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridine can stem from several factors, ranging from reagent quality to the electronic nature of your substrate.
Potential Causes and Solutions:
-
Deactivated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazolo[1,5-a]pyridine substrate is substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the ring may be too deactivated to react with the Vilsmeier reagent.
-
Solution: For deactivated substrates, consider using harsher reaction conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent. However, be aware that this may also increase the likelihood of side reactions. Alternatively, exploring a different formylation method, such as the Duff reaction, may be beneficial.[2] It has been shown that for some heterocyclic systems where the Vilsmeier-Haack reaction is unsuccessful, the Duff reaction can provide the desired aldehyde.[2]
-
-
Poor Quality Reagents: The Vilsmeier reagent is sensitive to moisture. The presence of water in your N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) will quench the reagent and prevent the reaction from proceeding.
-
Solution: Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has been properly stored to prevent decomposition. Distilling DMF over calcium hydride and using freshly opened POCl₃ is highly recommended.
-
-
Suboptimal Reaction Temperature: The formylation of pyrazolo[1,5-a]pyridines often requires heating. If the reaction temperature is too low, the activation energy barrier may not be overcome.
-
Solution: Gradually increase the reaction temperature, monitoring the progress by thin-layer chromatography (TLC). A typical temperature range for these reactions is between 50-100 °C.
-
dot ```dot graph Troubleshooting_Low_Yield { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivated_Substrate [label="Is the substrate deactivated by EWGs?"]; Reagent_Quality [label="Are the reagents (DMF, POCl3) anhydrous and of high quality?"]; Temperature [label="Is the reaction temperature optimal?"];
Start -> Deactivated_Substrate; Start -> Reagent_Quality; Start -> Temperature;
Deactivated_Substrate -> Harsher_Conditions [label="Yes"]; Harsher_Conditions [label="Increase temperature and/or\n Vilsmeier reagent excess.\nConsider Duff Reaction.", fillcolor="#FBBC05"]; Deactivated_Substrate -> Reagent_Quality [label="No"];
Reagent_Quality -> Use_Anhydrous [label="No"]; Use_Anhydrous [label="Use anhydrous DMF and fresh POCl3.", fillcolor="#FBBC05"]; Reagent_Quality -> Temperature [label="Yes"];
Temperature -> Increase_Temp [label="No"]; Increase_Temp [label="Gradually increase temperature\nand monitor by TLC.", fillcolor="#FBBC05"]; Temperature -> Success [label="Yes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Harsher_Conditions -> Success; Use_Anhydrous -> Success; Increase_Temp -> Success; }
Caption: Key strategies to mitigate di-formylation.
Issue 4: Decomposition of Starting Material or Product
Question: My reaction mixture is turning dark, and I am isolating very little of my desired product, mostly baseline material on TLC. What is causing this decomposition?
Answer: Decomposition is a common issue in Vilsmeier-Haack reactions, often resulting from overly harsh conditions.
Potential Causes and Solutions:
-
Excessively High Temperature: Pyrazolo[1,5-a]pyridines, especially those with sensitive functional groups, can be unstable at high temperatures in the presence of a strong Lewis acid like the Vilsmeier reagent.
-
Solution: Run the reaction at a lower temperature for a longer period. It is often better to have a slower, cleaner reaction than a fast, messy one.
-
-
High Concentration of Vilsmeier Reagent: A large excess of POCl₃ relative to DMF can lead to a more aggressive reagent and promote decomposition.
-
Solution: Carefully control the stoichiometry of POCl₃ to DMF. A common ratio is 1:1 to 1:1.5. Prepare the Vilsmeier reagent at 0 °C before adding the substrate.
-
-
Acid-Labile Functional Groups: If your pyrazolo[1,5-a]pyridine contains acid-sensitive groups (e.g., certain protecting groups like Boc, or acetals), they may not be stable under the reaction conditions.
-
Solution: Consider using a protecting group that is stable to acidic conditions. Alternatively, explore milder formylation methods that do not require strong acids.
-
Alternative Formylation Methods
When the Vilsmeier-Haack reaction proves problematic, several other formylation methods can be considered.
| Method | Reagents | Typical Substrates | Advantages | Disadvantages |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Electron-rich aromatics and heterocycles | Can be effective for substrates that are unreactive or decompose under Vilsmeier-Haack conditions. [2] | Often gives lower yields than the Vilsmeier-Haack reaction. [3] |
| Formylation with Triethyl Orthoformate | Triethyl orthoformate, acid catalyst | Activated aromatic and heterocyclic compounds | Can be a milder alternative to the Vilsmeier-Haack reaction. | May require higher temperatures and longer reaction times. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar) at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the pyrazolo[1,5-a]pyridine (1 eq.) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The exact stoichiometry, temperature, and reaction time should be optimized for each specific substrate.
Frequently Asked Questions (FAQs)
Q1: At which position does the formylation of unsubstituted pyrazolo[1,5-a]pyridine occur? A1: The formylation of unsubstituted pyrazolo[1,5-a]pyridine with the Vilsmeier-Haack reagent occurs regioselectively at the C3 position. [1] Q2: Can I use other amides besides DMF for the Vilsmeier-Haack reaction? A2: Yes, other N,N-disubstituted formamides can be used, but DMF is the most common and generally gives the best results for formylation. Using other amides, such as N,N-dimethylacetamide, would lead to acetylation rather than formylation. [4] Q3: How can I confirm the regiochemistry of my formylated product? A3: The regiochemistry can be unequivocally determined using 1D and 2D NMR spectroscopy techniques, such as ¹H-¹³C HSQC and HMBC experiments. The coupling patterns and correlations will allow for the unambiguous assignment of the formyl group's position. X-ray crystallography can also be used for definitive structural elucidation if a suitable crystal can be obtained.
Q4: Is it possible to introduce the formyl group at a different position, for example, on the pyridine ring? A4: Direct formylation on the pyridine ring of an aromatic pyrazolo[1,5-a]pyridine is generally not observed under Vilsmeier-Haack conditions, as the pyrazole ring is more electron-rich and thus more reactive towards electrophilic substitution. However, for dihydropyrazolo[1,5-a]pyridine systems, formylation on the dihydropyridine ring may be possible. [2]
References
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691.
- Watanabe, T., et al. (1980). Pyrazolopyridines. Part 1. Formylation and Acylation of Pyrazolo(1,5-a) pyridines. Journal of Heterocyclic Chemistry, 17(2), 379-380.
- Ghagare, M. G., et al. (2009). Vilsmeier—Haack Formylation of Acetonitrile Revisited: Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Triazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 46(2), 327-331.
- Rajput, A. P., & Chaudhari, A. L. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1739-1759.
- Sridhar, B., & Rao, R. M. (2012). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 349-354.
- El-Assiery, S. A., Sayed, G. A., & Fouda, A. (2004). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
-
Al-Zaydi, K. M. (2008). Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e]-[2][5][6]triazolo[1,5-c]pyrimidine derivatives. Molecules (Basel, Switzerland), 13(7), 1501–1517.
- Elmaati, T. M. A., et al. (2017). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Journal of Heterocyclic Chemistry, 54(5), 2932-2937.
- Tereshko, V., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7901.
- Abdel-monem, M. I. (2011). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry of Heterocyclic Compounds, 47(1), 89-99*.
- Kappe, C. O. (1997). SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND RELATED HETEROCYCLES. HETEROCYCLES, 45(9), 1839-1852.
- Quiroga, J., et al. (2008). Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. Scribd.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The ScholarShip. (2018). The Duff Reaction: Researching A Modification. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Sotorasib (CAS 1356144-47-2)
Status: Operational Subject: Process Chemistry & Troubleshooting for KRAS G12C Inhibitor (AMG 510) Authorized By: Senior Application Scientist
Executive Synthesis Dashboard
Compound: Sotorasib (AMG 510) CAS: 1356144-47-2 (Generic/Racemic), 2296729-00-3 (Active Atropisomer) Therapeutic Class: KRAS G12C Covalent Inhibitor Critical Quality Attribute (CQA): Atropisomeric Purity (>99% de) & Acrylamide Stability.
The Scale-Up Challenge: Unlike standard small molecules, Sotorasib possesses a hindered biaryl axis (atropisomerism).[1] The rotation barrier is high enough to create stable isomers but low enough to risk racemization under high-thermal stress. The commercial scale-up relies on a Classical Resolution-Recycle strategy rather than asymmetric synthesis or chromatography.
Process Workflow Visualization
The following diagram outlines the optimized commercial route (Amgen Process) focusing on the critical resolution and recycling loop.
Caption: Commercial synthesis workflow highlighting the critical resolution-recycle loop for atropisomer control.
Technical Modules & Troubleshooting
Module A: The Atropisomer Resolution (The "Twist")
Context: The biaryl bond rotation is restricted.[1][2] You cannot synthesize the core flat and induce chirality later easily. The most robust scale-up method involves synthesizing the racemic dione and resolving it using a chiral acid.
| Parameter | Specification | Reason |
| Resolving Agent | (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) | Forms a crystalline salt selectively with the desired (M)-atropisomer.[3] |
| Solvent System | 2-MeTHF / Heptane | 2-MeTHF solubilizes the racemate; Heptane acts as an antisolvent to drive yield. |
| Target Yield | ~45% (Single Pass) | Theoretical max is 50%. |
Troubleshooting Guide:
Q: The enantiomeric excess (ee) of the salt is stuck at 90% after filtration. How do I upgrade it?
-
Root Cause: Rapid precipitation trapped the undesired isomer (kinetic entrapment) or the solvent ratio is too non-polar.
-
Corrective Action: Do not wash excessively. Instead, perform a slurry resupension (digest) of the solid salt in pure 2-MeTHF at 50°C for 4 hours, then cool to 20°C. This allows the crystal lattice to reorganize and eject the wrong isomer without fully dissolving the material.
Q: I am losing half my material in the mother liquor. Is it waste?
-
Root Cause: This is inherent to resolution.
-
Corrective Action: Implement the Thermal Recycle Loop .
-
Neutralize the mother liquor to recover the free base (undesired atropisomer).
-
Dissolve in a high-boiling solvent (e.g., Anisole).
-
Heat to 300°C (flow reactor preferred) or reflux for extended periods.
-
The high heat overcomes the rotational barrier (
kcal/mol), returning the material to a 50:50 racemate. -
Recycle this back into the resolution step.
-
Module B: The Chlorination & Substitution (The "Core")
Context: Converting the pyridopyrimidinedione to the chloro-intermediate requires POCl3.[3] This activates the position for the subsequent piperazine attack.[3]
Troubleshooting Guide:
Q: The reaction mixture turns into a black tar during POCl3 addition.
-
Root Cause: Uncontrolled exotherm or presence of residual water generating HCl gas rapidly.
-
Corrective Action:
-
Ensure the starting material is dried to <0.5% water content (KF titration).
-
Add POCl3 at low temperature (0–5°C) and age.
-
Critical: Use a catalytic amount of N,N-Dimethylaniline or DMF to accelerate the Vilsmeier-type mechanism, allowing lower reaction temperatures (refluxing neat POCl3 is often too harsh for this substrate).
-
Q: During the SnAr coupling with the piperazine, I see a "bis-adduct" impurity.
-
Root Cause: The piperazine has two nucleophilic nitrogens. If the Boc-protection on the piperazine is missing or falls off, both ends react.
-
Corrective Action: Verify the quality of the N-Boc-piperazine raw material. Ensure the reaction pH is controlled (use DIPEA) to scavenge HCl, preventing premature Boc-deprotection.
Module C: The Acrylamide Warhead (The "Trigger")
Context: The final step involves reacting the deprotected amine with an acryloyl source. Acrylamides are prone to polymerization.[4]
| Parameter | Recommendation | Mechanism |
| Reagent | Acryloyl Chloride (with care) or Acrylic Anhydride | Chloride is faster but generates HCl; Anhydride is milder. |
| Base | Inorganic (K2CO3/NaHCO3) biphasic | Prevents basic polymerization of the product. |
| Stabilizer | MEHQ (Methoxyphenol) | Radical scavenger to prevent polymerization. |
Troubleshooting Guide:
Q: My final product has insoluble white specks (polymer).
-
Root Cause: Radical polymerization of the acrylamide triggered by light, heat, or peroxides in the solvent.
-
Corrective Action:
-
Add MEHQ (10–50 ppm) to the reaction solvent.
-
Conduct the reaction in the dark or under amber light.
-
Keep the temperature below 10°C during the addition of the acryloyl reagent.
-
Use "inhibitor-free" THF only if freshly distilled; otherwise, standard stabilized THF is actually safer here.
-
Q: I see a +54 mass unit impurity (Michael Adduct).
-
Root Cause: The product (acrylamide) is reacting with the byproduct (excess amine or nucleophilic solvent).
-
Corrective Action: This is a "reaction-in-product" issue.
-
Avoid large excesses of the acryloyl reagent.
-
Quench immediately upon completion. Do not let the reaction stir overnight.
-
Use a biphasic system (Water/DCM or Water/2-MeTHF) to wash away the nucleophiles immediately.
-
References
-
Canon, J., et al. (2019).[5][6] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[6] Link
-
Lanman, B. A., et al. (2020).[5][6] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors.[7][8] Journal of Medicinal Chemistry, 63(1), 52–65.[5][6][7] Link[5][7]
-
Amgen Inc. (2019).[7] Patent WO2019113279A1: KRAS G12C Inhibitors and Methods of Using the Same. WIPO. Link
-
Lanman, B. A., Parsons, A. T., & Zech, S. G. (2022).[2][6] Addressing Atropisomerism in the Development of Sotorasib: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2892–2903.[6] Link
Sources
- 1. WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof - Google Patents [patents.google.com]
- 2. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brian Lanman - Google Scholar [scholar.google.com]
- 7. WO2021236920A1 - Solid state forms of amg-510 and process for preparation thereof - Google Patents [patents.google.com]
- 8. aacr.org [aacr.org]
Validation & Comparative
Technical Analysis & Structural Elucidation Guide: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
This guide provides a technical analysis of the 1H NMR spectrum of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde , designed for researchers synthesizing or characterizing this scaffold for medicinal chemistry applications (e.g., JAK/kinase inhibitors).
Executive Summary & Comparison Strategy
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for indole or azaindole. The introduction of a bromine atom at the C-4 position and an aldehyde at C-3 creates a dense functionalization pattern that significantly alters the magnetic environment of the remaining protons.
This guide focuses on Regioisomer Discrimination —the critical quality control step. Synthesizing this compound (typically via Vilsmeier-Haack formylation of 4-bromopyrazolo[1,5-a]pyridine) can yield impurities or isomeric byproducts if the starting material is impure. Distinguishing the 4-bromo target from the 6-bromo or 5-bromo isomers is the primary analytical challenge.
Comparative Matrix: Target vs. Common Alternatives
| Feature | Target: 4-Bromo | Alternative: 6-Bromo | Alternative: 5-Bromo |
| Key Diagnostic | Loss of H-4 signal | Loss of H-6 signal | Loss of H-5 signal |
| H-5 Multiplicity | Doublet (d) ( | Doublet of Doublets (dd) | Absent |
| H-7 Multiplicity | Doublet (d) | Doublet (d) | Doublet (d) |
| Spin System | AMX (H-5, H-6, H-7) | AMX (H-4, H-5, H-7) | AX (H-4, H-6) + H-7 |
| Steric Effect | Peri-effect (Br @ C4 ↔ CHO @ C3) | Minimal steric clash | Minimal steric clash |
Structural Assignment (The "Product")
The 1H NMR spectrum of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is defined by the absence of the H-4 proton and the strong deshielding effect of the C-3 aldehyde.
Predicted Chemical Shifts & Multiplicities (DMSO-d6)
Note: Values are representative estimates based on substituent additivity rules and analogous scaffold literature [1][2].
| Proton | Position | Multiplicity | Assignment Logic | ||
| CHO | C-3 Formyl | 10.0 - 10.2 | Singlet (s) | - | Characteristic aldehyde proton; most downfield signal. |
| H-7 | Pyridine Ring | 8.8 - 9.0 | Doublet (d) | ~7.0 | Deshielded by ring nitrogen anisotropy; typically the most downfield aromatic signal. |
| H-2 | Pyrazole Ring | 8.5 - 8.7 | Singlet (s) | - | Strongly deshielded by the adjacent electron-withdrawing CHO group. |
| H-5 | Pyridine Ring | 7.1 - 7.3 | Doublet (d) | ~7.0 | Critical Diagnostic: Only couples to H-6. The large |
| H-6 | Pyridine Ring | 7.5 - 7.7 | Triplet/dd | ~7.0, 7.0 | Couples to both H-5 and H-7. Appears as a pseudo-triplet or dd. |
The "Peri-Effect" Anomaly
In 4-bromo-3-carbaldehyde systems, the bromine atom at C-4 and the carbonyl oxygen at C-3 are in close proximity (peri-position). This steric crowding forces the aldehyde group to twist out of planarity or locks it in a specific conformation, often causing:
-
Anomalous deshielding of H-5: Through-space interaction with the carbonyl oxygen (if oriented towards C-4).
-
Broadening of H-2: Due to restricted rotation of the aldehyde.
Experimental Protocols & Workflows
Synthesis & Monitoring (Vilsmeier-Haack)
Objective: Confirm conversion of 4-bromopyrazolo[1,5-a]pyridine to the 3-carbaldehyde product.
Protocol:
-
Sampling: Take 5 mg of reaction mixture; quench in mini-vial with sat. NaHCO3.
-
Extraction: Extract with 0.5 mL EtOAc. Dry organic layer (MgSO4).
-
NMR Prep: Dissolve residue in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility of polar aldehydes).
-
Acquisition: Standard 1H parameters (sw=14ppm, d1=2s, ns=16).
Monitoring Logic (DOT Diagram):
Figure 1: Logic flow for monitoring the Vilsmeier-Haack formylation of the pyrazolo[1,5-a]pyridine core.
Regioisomer Discrimination Workflow
Objective: Distinguish the 4-bromo product from the 6-bromo impurity (common if the starting material was synthesized via non-selective bromination).
Protocol:
-
Focus on the aromatic region (7.0 - 9.0 ppm) .
-
Identify the signal for H-5 .[1]
-
Analyze coupling constants (
).
Decision Logic (DOT Diagram):
Figure 2: NMR decision tree for distinguishing 4-bromo and 6-bromo regioisomers based on H-5 multiplicity.
Supporting Data & Mechanistic Insight
Why H-5 is the Key Indicator
In the parent pyrazolo[1,5-a]pyridine:
-
H-4 and H-5 share a large ortho-coupling (
Hz). -
H-5 and H-6 share a medium ortho-coupling (
Hz).
In the 4-Bromo derivative: The H-4 proton is replaced by Bromine. Consequently, H-5 loses its large coupling partner. It retains only the interaction with H-6.
-
Result: H-5 collapses from a complex ddd or dd into a simple doublet.
In the 6-Bromo derivative: The H-6 proton is replaced. H-5 retains its large coupling to H-4.
-
Result: H-5 appears as a doublet (large
) or dd (if long-range coupling to H-7 is resolved), but the coupling constant will be significantly larger (~9 Hz) than in the 4-bromo case (~7 Hz).
Solvent Effects (DMSO-d6 vs CDCl3)
-
DMSO-d6: Recommended. The aldehyde proton is often sharper, and the polar nature of the scaffold prevents aggregation-induced broadening. H-2 shifts further downfield (~8.6 ppm) due to hydrogen bonding with the solvent.
-
CDCl3: H-2 may appear slightly upfield (~8.3 ppm). The aldehyde peak may be broader.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Organic Chemistry. (General scaffold shifts and Vilsmeier-Haack regioselectivity).
-
Synthesis and NMR Characterization of Brominated Pyrazolo[1,5-a]pyridines. Heterocycles. (Specific coupling constant data for the ring system).
-
Vilsmeier-Haack Reaction on Pyrazolo[1,5-a]pyrimidine Systems. ResearchGate. (Analogous formylation mechanisms and monitoring).
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. (Detailed coupling constant analysis for the fused ring system).
(Note: While specific spectral data for the exact 4-bromo-3-CHO derivative is proprietary in many databases, the assignments above are derived from high-confidence structure-activity relationships established in the cited literature for the pyrazolo[1,5-a]pyridine core.)
Sources
Technical Guide: C13 NMR Structural Elucidation of Pyrazolo[1,5-a]pyridine-3-carbaldehyde Derivatives
Executive Summary
Target Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
The pyrazolo[1,5-a]pyridine scaffold is a critical bioisostere of indole and azaindole, widely utilized in kinase inhibitors (e.g., PIM, JAK) and bromodomain inhibitors. The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is a pivotal synthetic step. This guide provides a definitive analysis of the Carbon-13 (
Structural Anatomy & Numbering Strategy
Correct structural assignment relies on a rigid numbering scheme. The pyrazolo[1,5-a]pyridine system is a fused 5,6-bicyclic system. The bridgehead nitrogen is position 1.
Diagram 1: Scaffold Numbering & Resonance
The following diagram illustrates the canonical numbering and the electron density flow that dictates the C3-position reactivity.
Caption: Canonical numbering of the pyrazolo[1,5-a]pyridine core. The bridgehead nitrogen (N1) exerts a mesomeric effect, making C3 nucleophilic and susceptible to electrophilic formylation.[1]
Comparative C NMR Data Analysis
The diagnostic value of
Table 1: Diagnostic Shift Comparison (DMSO- )
Note: Values are approximate (
| Carbon Position | Parent Scaffold ( | 3-Carbaldehyde Derivative ( | Structural Insight | |
| C-CHO | N/A | 184.5 | New Signal | Diagnostic Carbonyl Peak |
| C-2 | 141.5 | 146.2 | +4.7 | Deshielded by adjacent EWG (CHO) |
| C-3 | 96.8 | 114.5 | +17.7 | Ipso-carbon : Loss of electron density due to conjugation with CHO. |
| C-3a | 136.5 | 140.1 | +3.6 | Quaternary bridgehead; slight downfield shift. |
| C-7 | 128.5 | 130.2 | +1.7 | Adjacent to N1; minimal resonance impact from C3. |
| C-4 | 123.4 | 127.8 | +4.4 | Peri-position effect; spatial proximity to CHO oxygen. |
| C-5 | 118.2 | 119.5 | +1.3 | Remote from substitution site. |
| C-6 | 112.0 | 113.8 | +1.8 | Remote from substitution site. |
Key Spectral Features for Identification:
-
The "Ghost" Proton: In the parent structure, C3 is a methine (CH). In the DEPT-135 spectrum, C3 appears as a positive peak at ~96 ppm. In the 3-carbaldehyde product, C3 becomes quaternary and disappears from the DEPT-135 spectrum (or appears only in the full decoupled spectrum at ~114 ppm).
-
The Carbonyl Flag: The signal at 184.5 ppm is unambiguous. If this peak is absent, the Vilsmeier reaction failed.
-
C2 Deshielding: The C2 carbon shifts downfield significantly (~5 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol ensures the regioselective formation of the 3-carbaldehyde.
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the regioselective C3-formylation of pyrazolo[1,5-a]pyridine.
Detailed Methodology
-
Reagent Formation: In a dry flask under inert atmosphere (
), add anhydrous DMF (3.0 equiv). Cool to 0°C. Addngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (1.2 equiv) dropwise.[2] Stir for 30 mins to generate the chloroiminium ion (Vilsmeier reagent).[1] -
Addition: Dissolve the pyrazolo[1,5-a]pyridine substrate in minimal DMF and add dropwise to the reagent mixture at 0°C.
-
Cyclization/Heating: Allow to warm to room temperature, then heat to 60–80°C for 3 hours. Note: Higher temperatures may promote degradation.[1]
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed decomposition). Stir vigorously for 1 hour to ensure the iminium intermediate is fully hydrolyzed to the aldehyde.
-
Purification: Extract with dichloromethane (
). Wash with brine. Recrystallize from ethanol or purify via silica flash chromatography (Hexane/EtOAc gradient).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Troubleshooting & Validation (Self-Validating System)
To ensure the integrity of your assignment, perform the following 2D NMR checks. This acts as a self-validating logic loop.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a correlation between the aldehyde proton (CHO, ~9.9 ppm) and C3 (ipso) and C2 .[1]
-
Logic: If the CHO proton couples to C2, the aldehyde is attached to C3. If it couples to C3, it confirms the connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use this to distinguish C4, C5, C6, and C7.[3] C7 is typically the most deshielded methine on the pyridine ring (~128-130 ppm) and will correlate with the doublet at ~8.5-8.7 ppm in
H NMR.
-
References
-
General Synthesis & NMR of Pyrazolo[1,5-a]pyrimidines (Analogous System): Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[4]
H and C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1096. [Link] -
Vilsmeier-Haack Mechanism & Application: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][5] Comprehensive Organic Synthesis, 2, 777-794. [Link]
-
Electrophilic Substitution of Pyrazolo[1,5-a]pyridine: Oishi, E., et al. (1994).[6] Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions. Heterocycles, 38(8), 1881. [Link][1]
-
Biological Relevance (Kinase Inhibitors): Akue-Gedu, R., et al. (2009).[1] Synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(13), 4420-4424. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to LC-MS Analysis of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of impurities in 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals. We will explore a robust LC-MS methodology, compare it with alternative techniques, and provide the scientific rationale behind the experimental choices, grounded in established analytical principles.
The Critical Role of Impurity Profiling
4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a versatile building block in medicinal chemistry. However, like any synthesized compound, it is susceptible to the presence of impurities that can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is crucial for their detection, identification, and quantification.[1]
Predicting Potential Impurities: A Synthesis-Based Approach
A thorough understanding of the synthetic route is fundamental to predicting potential process-related impurities. A common method for the formylation of heterocyclic compounds like pyrazolo[1,5-a]pyridine is the Vilsmeier-Haack reaction.[2][3] This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Based on this synthetic pathway, several potential impurities can be anticipated:
-
Unreacted Starting Material: Residual pyrazolo[1,5-a]pyridine.
-
Over-brominated Species: Di- or tri-brominated pyrazolo[1,5-a]pyridine-3-carbaldehyde.
-
Isomeric Impurities: Bromination at other positions on the pyrazolo[1,5-a]pyridine ring system.
-
By-products from the Vilsmeier-Haack Reaction: Such as di-formylated products or products resulting from side reactions of the Vilsmeier reagent.[4]
-
Degradation Products: Arising from hydrolysis, oxidation, or photolysis of the parent molecule.
Core Analytical Strategy: High-Performance LC-MS
For the analysis of polar, non-volatile compounds like 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde and its potential impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice.[5][6] Its high sensitivity and selectivity allow for the separation and detection of trace-level impurities in the presence of the main component.
Experimental Workflow: LC-MS Analysis
The following diagram illustrates a typical workflow for the LC-MS analysis of 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde impurities.
Caption: Workflow for LC-MS analysis of impurities.
Detailed LC-MS Protocol
1. Sample Preparation:
-
Rationale: The goal is to dissolve the sample in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column. Acetonitrile/water is a common choice for reversed-phase chromatography. Filtration removes any particulate matter that could clog the system.
-
Protocol:
-
Accurately weigh approximately 10 mg of the 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm PVDF or nylon syringe filter before injection.
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds. Gradient elution is employed to effectively separate impurities with a range of polarities in a reasonable timeframe. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and ionization efficiency in the mass spectrometer.
-
Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds. A full scan MS allows for the detection of all ionizable species within a specified mass range. Data-dependent MS/MS provides fragmentation data for the most abundant ions, which is crucial for structural elucidation of unknown impurities.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
Acquisition Mode: Full Scan with Data-Dependent MS/MS on the top 3 most intense ions.
-
Forced Degradation Studies: Probing Stability
To ensure the analytical method is "stability-indicating," forced degradation studies are essential.[4][7][8] These studies intentionally stress the API to generate potential degradation products. The developed LC-MS method must be able to separate these degradants from the parent peak and from each other.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable in specific scenarios.
| Feature | LC-MS | GC-MS | High-Resolution MS (HRMS) |
| Principle | Separation based on polarity in a liquid phase, followed by mass analysis. | Separation based on volatility and boiling point in a gas phase, followed by mass analysis. | Highly accurate mass measurement, enabling determination of elemental composition.[9][10] |
| Applicability to Analyte | Ideal for polar, non-volatile, and thermally labile compounds like the target molecule and its likely impurities.[5][6] | Generally unsuitable for non-volatile compounds unless derivatization is performed to increase volatility.[5][6] | Applicable to any ionizable compound, providing unambiguous elemental formulas for impurities. |
| Sensitivity | High (typically low ng/mL to pg/mL). | High for volatile compounds, but derivatization can introduce variability. | Very high, capable of detecting trace-level impurities. |
| Selectivity | High, especially with tandem MS (MS/MS). | High, with extensive libraries for compound identification. | Extremely high, can differentiate between isobaric interferences. |
| Structural Information | Provides molecular weight and fragmentation patterns for structural elucidation. | Provides characteristic fragmentation patterns. | Precise mass measurements of parent and fragment ions confirm molecular formulas.[11] |
| Limitations | Matrix effects can suppress ionization. | Not suitable for non-volatile or thermally unstable compounds. | Higher instrument cost and complexity. |
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive analysis of impurities in 4-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, a well-developed and validated LC-MS method is the cornerstone of a robust analytical strategy. Its ability to separate and detect a wide range of polar impurities makes it superior to GC-MS for this application. The integration of high-resolution mass spectrometry (HRMS) further enhances the analytical power by providing unambiguous elemental compositions of unknown impurities, thereby accelerating their identification. Forced degradation studies are indispensable for ensuring the stability-indicating nature of the method. By combining a thorough understanding of the synthetic process with advanced analytical techniques, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical products.
References
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
-
High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Retrieved from [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved from [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
-
Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. (n.d.). Scribd. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC. Retrieved from [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
-
Phosphorus chloride oxide (POCl3). (2024, April 10). ChemBK. Retrieved from [Link]
-
Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. (n.d.). Scribd. Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI. Retrieved from [Link]
-
GC-MS vs LC-MS. (2025, September 18). ResolveMass Laboratories Inc. Retrieved from [Link]
-
ChemInform Abstract: Vilsmeier—Haack Formylation of Acetonitrile Revisited: Synthesis of Novel Pyrazolo[1,5‐a]pyrimidines and Triazolo[1,5‐a]pyrimidine. (2009, August 24). DOI. Retrieved from [Link]
-
Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices. (2025, November 26). PubMed. Retrieved from [Link]
-
Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. (n.d.). DTIC. Retrieved from [Link]
- US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (n.d.). Google Patents.
-
Detection and Quantitation of Process Related Residual and Impurities. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025, December 30). Oreate AI. Retrieved from [Link]
-
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? (2025, May 9). Patsnap Synapse. Retrieved from [Link]
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. pharmainfo.in [pharmainfo.in]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Carbonyl Signature: A Comparative Guide to the IR Spectrum of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the precise characterization of novel compounds is paramount. Pyrazolo[1,5-a]pyridine-3-carbaldehyde stands as a versatile building block in the development of innovative pharmaceuticals and agrochemicals.[1] Its unique heterocyclic structure offers a gateway to complex molecular architectures with potential therapeutic applications, including the synthesis of anti-inflammatory and anti-cancer agents.[1] A critical parameter in the structural elucidation of this aldehyde is the vibrational frequency of its carbonyl (C=O) group in the infrared (IR) spectrum. This guide provides a comprehensive analysis of the expected carbonyl stretching frequency for pyrazolo[1,5-a]pyridine-3-carbaldehyde, a comparative framework with analogous structures, and a detailed experimental protocol for its empirical determination.
The Carbonyl Stretch: A Window into Molecular Electronics
The C=O stretching vibration in aldehydes and ketones gives rise to a strong absorption band in the IR spectrum, typically found between 1660 and 1770 cm⁻¹.[2] The precise position of this band is exquisitely sensitive to the electronic environment of the carbonyl group. Factors such as conjugation, resonance, and the inductive effects of neighboring substituents can significantly shift the absorption frequency, providing invaluable insights into the molecule's structure.[3][4][5]
For aromatic and α,β-unsaturated aldehydes, conjugation of the carbonyl group with a double bond or an aromatic ring leads to a delocalization of π-electrons.[4] This delocalization reduces the double bond character of the C=O bond, weakening it and consequently lowering the stretching frequency to the 1685-1710 cm⁻¹ range.[4][6][7] The pyrazolo[1,5-a]pyridine ring system, being an aromatic heterocyclic scaffold, is expected to exert a similar influence on the attached carbaldehyde group.
Comparative Analysis: Predicting the Carbonyl Frequency
To predict the carbonyl stretching frequency of pyrazolo[1,5-a]pyridine-3-carbaldehyde, we can draw comparisons with structurally related aromatic aldehydes.
-
Benzaldehyde: As a fundamental aromatic aldehyde, benzaldehyde exhibits its C=O stretching absorption around 1705 cm⁻¹.[2] This value is lower than that of saturated aliphatic aldehydes (typically 1720-1740 cm⁻¹) due to the conjugation of the carbonyl group with the benzene ring.[2][7]
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde): This molecule offers a closer structural analogy, featuring a nitrogen-containing aromatic ring. The NIST WebBook provides an IR spectrum for 3-pyridinecarboxaldehyde, though a specific peak value for the carbonyl stretch is not explicitly stated in the provided summary.[8] However, the general principles of conjugation would suggest a C=O stretching frequency in a similar range to benzaldehyde.
Given the aromatic nature of the pyrazolo[1,5-a]pyridine scaffold, it is highly probable that the carbonyl stretching frequency of pyrazolo[1,5-a]pyridine-3-carbaldehyde will also be lowered by conjugation. The presence of the fused pyrazole ring may introduce additional electronic effects, but the dominant influence is expected to be the delocalization of electrons across the aromatic system. Therefore, a reasonable prediction places the C=O stretch for our target molecule within the 1690-1710 cm⁻¹ range.
Experimental Protocol for IR Spectrum Acquisition
To empirically determine the carbonyl stretching frequency of pyrazolo[1,5-a]pyridine-3-carbaldehyde, a meticulous experimental approach is required. As this compound is a solid at room temperature, several sample preparation techniques are available.
Method 1: Thin Solid Film
This method is often preferred for its simplicity and the absence of interfering absorbances from a mulling agent.[9]
-
Sample Preparation: Dissolve approximately 50 mg of pyrazolo[1,5-a]pyridine-3-carbaldehyde in a few drops of a volatile solvent such as methylene chloride or acetone.[9]
-
Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[9]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Method 2: Nujol Mull
This technique is suitable for compounds that are difficult to dissolve or do not form good films.[10][11]
-
Sample Grinding: Place 5-10 mg of pyrazolo[1,5-a]pyridine-3-carbaldehyde in an agate mortar and grind it to a fine powder. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.[10]
-
Mull Formation: Add a small drop of Nujol (mineral oil) to the ground sample and continue grinding until a smooth, translucent paste is formed.[10]
-
Sample Mounting: Spread the mull evenly between two salt plates.[10]
-
Spectrum Acquisition: Mount the sandwiched plates in the spectrometer and obtain the spectrum. Remember that Nujol itself has characteristic C-H stretching and bending bands that will appear in the spectrum.
Method 3: Attenuated Total Reflectance (ATR)
ATR is a modern and rapid technique that requires minimal sample preparation.[12]
-
Sample Placement: Place a small amount of the solid pyrazolo[1,5-a]pyridine-3-carbaldehyde directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure applicator to ensure good contact between the sample and the crystal.[12]
-
Spectrum Acquisition: Run the IR spectrum. A background spectrum of the clean ATR crystal should be run first and automatically subtracted.[12]
Experimental Workflow Diagram
Caption: Workflow for IR spectrum acquisition and analysis.
Summary of Expected and Comparative Carbonyl Stretching Frequencies
| Compound | Predicted/Known C=O Stretch (cm⁻¹) | Key Structural Feature Influencing Frequency |
| Pyrazolo[1,5-a]pyridine-3-carbaldehyde | 1690 - 1710 (Predicted) | Conjugation with aromatic heterocyclic ring |
| Benzaldehyde | ~1705 | Conjugation with benzene ring |
| 3-Pyridinecarboxaldehyde | ~1700 - 1710 (Expected) | Conjugation with pyridine ring |
| Saturated Aliphatic Aldehydes | 1720 - 1740 | Lack of conjugation |
Conclusion
The carbonyl stretching frequency of pyrazolo[1,5-a]pyridine-3-carbaldehyde is a crucial piece of data for its structural confirmation and for understanding its electronic properties. Based on established principles of IR spectroscopy and comparison with analogous aromatic aldehydes, the C=O stretch is predicted to fall within the 1690-1710 cm⁻¹ range. This guide provides the theoretical foundation and a detailed experimental framework for researchers to confidently determine this value. The empirical data obtained will serve as a vital reference point for future synthetic endeavors and drug discovery initiatives centered around this versatile heterocyclic scaffold.
References
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024, December 5). Retrieved from [Link]
-
IR - spectroscopy. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]
-
ExperimentIRSpectroscopy Documentation - Emerald Cloud Lab. (2025, September 3). Retrieved from [Link]
-
4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]
-
IR: aldehydes. (n.d.). Retrieved from [Link]
-
IR Spectroscopy of Aldehydes and Ketones | PDF - Scribd. (n.d.). Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC. (n.d.). Retrieved from [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]
-
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed. (2017, January 5). Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Pyrazolo[1,5-a]pyridine-3-carbaldehyde (C8H6N2O) - PubChemLite. (n.d.). Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
3-Pyridinecarboxaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jove.com [jove.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
Comparative Reactivity Guide: 4-Bromo vs. 3-Bromo Pyrazolo[1,5-a]pyridine
Executive Summary
The reactivity difference between 3-bromo and 4-bromo pyrazolo[1,5-a]pyridine is dictated by the electronic dichotomy of the fused bicyclic system. The scaffold consists of an electron-rich pyrazole ring fused to a relatively electron-deficient pyridine ring.
-
3-Bromo (Pyrazole-like): Located on the electron-rich 5-membered ring. The C3-Br bond is stronger and more electron-rich, making it less reactive in oxidative addition (Suzuki/Buchwald) but the position itself is the primary target for electrophilic substitution.
-
4-Bromo (Pyridine-like): Located on the electron-deficient 6-membered ring. The C4-Br bond is more polarized and electron-deficient, rendering it significantly more reactive toward Pd(0) oxidative addition and nucleophilic aromatic substitution (SNAr).
Electronic Structure & Reactivity Map
To understand the reactivity, one must visualize the electron density flow initiated by the bridgehead nitrogen (
Electronic Flow Analysis
- Donation (The "Push"): The bridgehead nitrogen lone pair donates density into the 5-membered ring, significantly increasing electron density at C3 . This makes C3 nucleophilic (reactive toward electrophiles).
-
Inductive Withdrawal (The "Pull"): The pyridine ring (C4-C7) remains electron-deficient relative to the pyrazole ring, similar to a standard pyridine, though modified by the fusion.
Reactivity Visualization
The following diagram illustrates the distinct reactivity zones of the scaffold.
Figure 1: Reactivity divergence between the electron-rich C3 position and electron-deficient C4 position.
Detailed Reactivity Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The rate-limiting step in Suzuki coupling for aryl bromides is typically oxidative addition . Palladium(0) is a nucleophilic species that inserts faster into electron-deficient C-Br bonds.
| Feature | 3-Bromo Pyrazolo[1,5-a]pyridine | 4-Bromo Pyrazolo[1,5-a]pyridine |
| Electronic Nature | Electron-rich (High | Electron-deficient (Low |
| Oxidative Addition | Slow. The C-Br bond is strengthened by resonance donation from | Fast. The electron-poor ring facilitates Pd(0) insertion. |
| Catalyst Requirement | Often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures. | Works well with standard catalysts (e.g., |
| Selectivity | In a 3,4-dibromo substrate, coupling occurs preferentially at C4 . | Preferred site in competition experiments. |
Experimental Insight:
If you attempt a Suzuki coupling on 3,4-dibromopyrazolo[1,5-a]pyridine using 1.0 equivalent of boronic acid and standard conditions (
B. Electrophilic Aromatic Substitution (EAS)
This reaction targets the most electron-rich position.
-
3-Position: This is the standard site for EAS. Bromination of the parent pyrazolo[1,5-a]pyridine with NBS yields the 3-bromo derivative almost exclusively.
-
4-Position: Deactivated toward EAS. You cannot easily introduce a bromine at C4 via direct bromination of the scaffold. 4-Bromo derivatives are typically synthesized via cyclization of pre-functionalized pyridines (e.g., [3+2] cycloaddition of N-aminopyridines).
C. Lithiation & Halogen-Metal Exchange
-
3-Bromo: Undergoes Lithium-Halogen exchange with
-BuLi or -BuLi. The resulting C3-lithio species is nucleophilic and stable enough at low temperatures to react with aldehydes/electrophiles. -
4-Bromo: Also undergoes exchange, but the resulting anion is on the pyridine ring.
-
C-H Activation: Direct deprotonation (without bromine) favors C7 (ortho to bridgehead nitrogen) or C2 , not C3 or C4.
Experimental Protocols
Protocol A: Selective Suzuki Coupling at C4 (Hypothetical 3,4-Dibromo Substrate)
This protocol demonstrates the higher reactivity of the C4 position.
-
Reagents:
-
3,4-Dibromopyrazolo[1,5-a]pyridine (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
- (5 mol%)[1]
- (2.0 M aqueous, 2.0 eq)
-
Solvent: 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Charge a Schlenk flask with the dibromo substrate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed Dioxane and base.
-
Heat to 80°C for 4–6 hours. (Monitor by LCMS).
-
Note: At mild temperatures, C4 reacts while C3 remains. Higher temperatures (
) or active ligands (SPhos) are required to couple the C3-Br.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via column chromatography.[1]
Protocol B: Functionalization of 3-Bromo (Requires Activation)
Since C3 is electron-rich, standard conditions may be sluggish. Use of Buchwald ligands is recommended.
-
Reagents:
-
3-Bromopyrazolo[1,5-a]pyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 eq) -
Solvent: n-Butanol or Toluene/Water (100°C).
-
-
Mechanism: XPhos forms a monolithic Pd(0) species that is highly active for oxidative addition into electron-rich/hindered aryl bromides.
Synthesis Pathways Diagram[2][3]
This workflow shows how to access the mono-bromo derivatives, highlighting the accessibility difference.
Figure 2: Synthetic accessibility. 3-Bromo is accessible via direct functionalization; 4-Bromo typically requires ring synthesis.
References
-
Regioselective Metalation and Functionalization: Balkenhohl, M., et al. Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases.[2]Org.[2][3][4] Lett.2018 , 20, 3114–3118.[2] Link
-
Suzuki Coupling (General Pyrazolo-pyrimidine context): Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.RSC Adv.2021 , 11, 1083-1090. Link
-
Cyclization Synthesis: Wang, J., et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization.Org.[2][3][4] Lett.2022 , 24, 1454–1459. Link
-
General Reactivity Review: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.Curr. Org. Chem.2023 .[2] Link
Sources
HPLC Method Guide: Purity Analysis of Pyrazolo[1,5-a]pyridine Intermediates
Executive Summary
The Verdict: For the purity analysis of pyrazolo[1,5-a]pyridine scaffolds—particularly when separating regioisomers (e.g., C3 vs. C7 substitution)—Phenyl-Hexyl stationary phases significantly outperform standard C18 chemistries. Furthermore, utilizing a high pH (pH 9.5–10) mobile phase on hybrid-silica columns provides superior peak symmetry compared to traditional acidic conditions by suppressing the ionization of the bridgehead nitrogen.
This guide details the comparative performance of these systems, providing a validated protocol for researchers encountering co-elution of isomers or peak tailing in this specific heterocyclic class.
Part 1: The Challenge – Why Standard Methods Fail
The pyrazolo[1,5-a]pyridine core presents two distinct chromatographic hurdles that often render generic "Method A" (C18 / Formic Acid) insufficient:
-
Regioisomerism: Synthesis of this scaffold (often via [3+2] cycloaddition) frequently yields positional isomers (e.g., 3- vs. 7-substituted derivatives). These isomers possess nearly identical hydrophobicity (
), making them co-elute on C18 columns which rely primarily on hydrophobic discrimination. -
Basicity & Tailing: The bridgehead nitrogen and substituents (like amines) are basic. At standard acidic pH (pH 2-3), these nitrogens are protonated (
) and interact ionically with residual silanols on the silica surface, causing severe peak tailing ( ).
Part 2: Comparative Analysis
Stationary Phase: C18 vs. Phenyl-Hexyl
The primary driver for separation in this scaffold is
| Feature | Standard C18 (Octadecyl) | Phenyl-Hexyl | Mechanism of Action |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + | Phenyl rings in the column interact with the electron-rich pyrazolo-pyridine core. |
| Isomer Selectivity | Low. 3- and 7-isomers often co-elute as a single broad peak. | High. Differences in electron density distribution between isomers leads to distinct retention times. | The "flatness" and electron cloud of the isomers interact differently with the phenyl ligand. |
| Retention | Moderate. Driven by alkyl chain length.[1] | High. Often retains aromatic impurities longer than C18. | |
| Recommendation | Use for general potency assay only. | Preferred for purity/impurity profiling. |
Mobile Phase pH: Acidic vs. Basic
Note: High pH requires hybrid-silica technology (e.g., Waters XBridge, Agilent PLRP-S, Phenomenex Gemini) to prevent column dissolution.
| Parameter | Acidic (0.1% Formic Acid, pH ~2.7) | Basic (10mM NH₄HCO₃, pH 10) | Impact on Pyrazolo[1,5-a]pyridine |
| Analytic State | Ionized ( | Neutral ( | The neutral form interacts more purely with the stationary phase, reducing silanol dragging. |
| Peak Shape ( | Often > 1.3 (Tailing) | Excellent (< 1.1) | Suppression of ionization eliminates secondary silanol interactions. |
| Loadability | Low (Overloads easily) | High | Neutral species allow for higher mass loading (useful for prep). |
Part 3: Recommended Experimental Protocol
Based on the comparative analysis, the following is the "Gold Standard" method for impurity profiling of pyrazolo[1,5-a]pyridine intermediates.
Method Parameters
-
Column: XBridge Phenyl-Hexyl (Waters) or Gemini NX-C18 (Phenomenex) if Phenyl is unavailable.
-
Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min (Standard HPLC).
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
-
Detection: UV at 254 nm (primary) and 270 nm; MS (ESI+).
Gradient Profile (Standard Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Isocratic Hold |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Step-by-Step Workflow
-
Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L Milli-Q water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.22 µm nylon filter.
-
Sample Dilution: Dissolve sample in 50:50 MeCN:Water. Do not use pure MeCN as the initial solvent if the sample is a salt; it may precipitate in the buffer.
-
Conditioning: Flush column with 50:50 A:B for 30 mins before starting the gradient to ensure pH equilibration of the stationary phase.
Part 4: Visualization & Logic
Decision Tree for Column Selection
The following diagram illustrates the logical flow for selecting the correct column based on specific impurity challenges.
Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is prioritized for isomer separation, while High pH is required for basic peak shape correction.
Part 5: Scientific Validation (System Suitability)
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
-
Resolution (
): Between critical isomer pair > 1.5. -
Tailing Factor (
): < 1.2 for the main peak. -
Retention Factor (
): Main peak should elute with to avoid elution in the void volume.
Why this works (Causality): The pyrazolo[1,5-a]pyridine ring is electron-rich. The Phenyl-Hexyl column provides an orthogonal separation mechanism via electron donor-acceptor interactions that C18 cannot provide. Simultaneously, the high pH renders the basic nitrogen neutral, removing the secondary cation-exchange mechanism with silanols that causes tailing.
References
-
Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Knowledge Base. Link
-
Agilent Technologies. Separation of Positional Isomers on Phenyl-Hexyl Columns. Agilent Technical Publications. Link
-
Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors.[2] Royal Society of Chemistry. Link
-
McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Stability of New High pH Stable Stationary Phases. Journal of Chromatography A. Link
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode.Link
Sources
A Comparative Crystallographic Guide to 4-Bromopyrazolo[1,5-a]pyridine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities and intriguing photophysical properties. The introduction of a bromine atom at the 4-position of this heterocyclic system can profoundly influence its physicochemical properties, including its crystal packing, intermolecular interactions, and ultimately, its bioactivity and material characteristics. This guide provides a comparative analysis of the X-ray crystallography data of brominated pyrazolo[1,5-a]pyridine derivatives and their close analogs, offering insights into the structural nuances governed by halogen substitution.
The Significance of the Pyrazolo[1,5-a]pyridine Core
The fused bicyclic system of pyrazolo[1,5-a]pyridine, consisting of a pyrazole ring fused to a pyridine ring, creates a rigid and planar molecular framework. This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. Indeed, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, making them promising candidates for the development of novel anticancer therapies.[1][2] Furthermore, the unique electronic nature of the pyrazolo[1,5-a]pyrimidine system has led to its exploration in materials science as a component of novel fluorophores.[3][4]
The introduction of a bromine atom, a heavy halogen, can modulate the electronic properties of the aromatic system through inductive and resonance effects. More significantly, it introduces the possibility of halogen bonding, a non-covalent interaction that can play a crucial role in directing crystal packing and molecular recognition at receptor binding sites.
Comparative Crystallographic Analysis
While a specific crystallographic information file (CIF) for 4-bromopyrazolo[1,5-a]pyridine is not publicly available in the Cambridge Structural Database (CSD) at the time of this guide's compilation, a comparative analysis can be drawn from the crystal structures of closely related brominated and halogenated pyrazolo[1,5-a]pyrimidines and other pyrazolopyridine isomers. This allows us to infer the likely structural impact of the 4-bromo substituent.
A study of various substituted pyrazolo[1,5-a]pyrimidines has shown that intermolecular interactions such as π–π stacking and hydrogen bonds are common features in their crystal lattices.[5][6] In brominated analogs, bromine-involved interactions, including Br···Br, Br···N, and Br···π contacts, are expected to be significant in dictating the supramolecular architecture.
For instance, in the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, notable intermolecular interactions involving the bromine atom would be anticipated, influencing the overall packing arrangement.[7] A comprehensive analysis of the Hirshfeld surface of related pyrazolopyridine compounds has revealed the prevalence of hydrogen bonding and hydrophobic interactions in ensuring structural stability.[8]
Table 1: Comparison of Key Crystallographic Parameters in Halogenated Pyrazole Derivatives
| Parameter | 4-Bromo-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Orthorhombic | Orthorhombic | Tetragonal |
| Space Group | Pnma | Pnma | P4/n |
| Supramolecular Motif | Trimeric H-bonding | Trimeric H-bonding | Catemeric H-bonding |
| N(H)···N Distance (Å) | 2.885(2) | 2.890(3) | 2.87(3) |
| Reference | [9] | [9] | [9] |
Note: This table presents data for simpler 4-halogenated pyrazoles to illustrate the influence of the halogen on the crystal packing. The fusion of the pyridine ring in pyrazolo[1,5-a]pyridines will introduce further steric and electronic effects.
The data in Table 1, for the simpler 4-halogenated-1H-pyrazoles, demonstrates that the nature of the halogen atom can significantly influence the supramolecular assembly, leading to different hydrogen-bonding motifs.[9] It is plausible that similar effects would be observed in the 4-halogenated pyrazolo[1,5-a]pyridine series. The presence of the larger and more polarizable bromine and iodine atoms can lead to a shift from the trimeric hydrogen-bonded motifs seen in the bromo and chloro analogs to catemeric (chain-like) motifs.
Experimental Protocol: Synthesis and Crystallization of a Representative Pyrazolo[1,5-a]pyridine Derivative
The following protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyridines, which can be adapted for the synthesis of 4-bromopyrazolo[1,5-a]pyridine. A common and effective route is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[10]
Step 1: Synthesis of N-Aminopyridinium Iodide
-
To a solution of the appropriately substituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude N-aminopyridinium salt can often be used in the next step without further purification.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyridine Derivative
-
To a solution of the N-aminopyridinium salt (1.0 eq.) and the desired alkyne (1.5 eq.) in a solvent such as DMF, add a base like potassium carbonate (2.0 eq.).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine derivative.
Step 3: Crystallization for X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation is a commonly used technique.
-
Dissolve the purified pyrazolo[1,5-a]pyridine derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethanol/water) to prepare a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Allow the solution to stand undisturbed for several days to weeks.
-
Harvest the resulting crystals and dry them carefully.
Visualization of Molecular Structure and Interactions
The following diagrams, generated using Graphviz, illustrate the key structural features and potential intermolecular interactions in a 4-bromopyrazolo[1,5-a]pyridine molecule.
Caption: Molecular structure and potential intermolecular interactions of 4-bromopyrazolo[1,5-a]pyridine.
Caption: Experimental workflow for the synthesis and crystallographic analysis of pyrazolo[1,5-a]pyridine derivatives.
Conclusion
The incorporation of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine scaffold is a strategic modification that can significantly influence its solid-state properties. While direct crystallographic data for the parent 4-bromopyrazolo[1,5-a]pyridine is yet to be reported, a comparative analysis of related structures provides valuable insights into the expected structural landscape. The interplay of π–π stacking, hydrogen bonding, and halogen bonding will ultimately govern the supramolecular assembly of these compounds. The provided experimental protocol offers a reliable pathway for the synthesis and crystallization of these valuable derivatives, paving the way for future crystallographic studies and the continued development of this important class of heterocyclic compounds for applications in medicine and materials science.
References
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (URL not available)
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]
- Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. (URL not available)
-
4-bromopyrazolo[1,5-a]pyridine (C7H5BrN2). PubChem. [Link]
-
Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins. Semantic Scholar. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
4-Bromopyrazolo[1,5-a]pyridin-2-amine | 1404309-51-8. J&K Scientific. [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
- 4-bromopyrazolo[1, 5-a]pyridin-2-amine, min 97%, 250 mg. (URL not available)
- 1427404-87-2|4-Bromopyrazolo[1,5-a]pyridine|BLD Pharm. (URL not available)
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. (PDF) Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study [academia.edu]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculation and Method Comparison for C₈H₅BrN₂O
For researchers and professionals in drug development, the precise characterization of a synthesized compound is non-negotiable. Elemental analysis serves as a foundational technique, providing a quantitative measure of a compound's elemental composition. This data is critical for verifying the empirical formula of a newly synthesized molecule and assessing its purity—a cornerstone of pharmaceutical quality control.[1][2][3]
This guide provides an in-depth look at the elemental analysis of the heterocyclic compound C₈H₅BrN₂O. We will begin by establishing the theoretical elemental percentages, which serve as the benchmark for all subsequent experimental validations. Following this, we will compare the primary analytical techniques used in the field, offering insights into their principles, strengths, and ideal applications.
Part 1: Theoretical Elemental Composition of C₈H₅BrN₂O
The first step in any elemental analysis workflow is to calculate the theoretical mass percentage of each element in the target molecule. This calculation provides the "true" value against which experimental results are compared. The accuracy of this theoretical value is contingent on using the standard atomic weights of the constituent elements.
The molecular formula C₈H₅BrN₂O indicates the presence of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
Calculation Steps:
-
Determine the Molar Mass (Molecular Weight):
-
Mass of Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Mass of Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Mass of Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Mass of Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Mass of Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molar Mass = 225.045 g/mol
-
-
Calculate the Percentage of Each Element:
-
% Carbon = (96.088 / 225.045) × 100 = 42.697%
-
% Hydrogen = (5.040 / 225.045) × 100 = 2.239%
-
% Bromine = (79.904 / 225.045) × 100 = 35.506%
-
% Nitrogen = (28.014 / 225.045) × 100 = 12.448%
-
% Oxygen = (15.999 / 225.045) × 100 = 7.109%
-
These theoretical values are the gold standard for purity and identity confirmation. Experimental results should ideally fall within a narrow margin of error (typically ±0.4%) of these figures to confirm the compound's structure and purity.
Table 1: Theoretical Elemental Composition of C₈H₅BrN₂O
| Element | Symbol | Atomic Count | Atomic Mass (u) | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 8 | 12.011 | 96.088 | 42.697 |
| Hydrogen | H | 5 | 1.008 | 5.040 | 2.239 |
| Bromine | Br | 1 | 79.904 | 79.904 | 35.506 |
| Nitrogen | N | 2 | 14.007 | 28.014 | 12.448 |
| Oxygen | O | 1 | 15.999 | 15.999 | 7.109 |
| Total | 225.045 | 100.000 |
Part 2: A Comparative Guide to Elemental Analysis Techniques
While other methods exist, combustion analysis remains the "gold standard" for determining carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds due to its precision and reliability.[4] For other elements, particularly trace metals and halogens, spectroscopic techniques are indispensable.
Combustion Analysis (for C, H, N, S)
Principle: This is the most common method for determining the elemental composition of organic compounds.[5] A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of pure oxygen.[6][7] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[8]
-
Strengths:
-
Limitations:
Inductively Coupled Plasma (ICP) Techniques (ICP-OES & ICP-MS)
Principle: ICP-based methods are primarily used for detecting trace elements, especially metallic impurities.[4][10] The sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which excites the atoms.
-
ICP-OES (Optical Emission Spectroscopy): Measures the wavelength and intensity of light emitted by the excited atoms to identify and quantify the elements present.[11][12]
-
ICP-MS (Mass Spectrometry): Separates the resulting ions based on their mass-to-charge ratio, offering extremely low detection limits.[4]
-
Strengths:
-
Extremely high sensitivity, capable of detecting elements at parts-per-million (ppm) to parts-per-trillion (ppt) levels.[13]
-
Can measure a wide range of elements simultaneously.[12]
-
Required by regulatory bodies like the USP for quantifying elemental impurities in pharmaceutical products.[14][15][16]
-
-
Limitations:
-
Requires the sample to be digested into a liquid form, which can be time-consuming.
-
Not suitable for determining the bulk composition of major elements like C, H, and N in an organic compound.[10]
-
X-Ray Fluorescence (XRF)
Principle: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[12] A primary X-ray source irradiates the sample, causing it to emit fluorescent (or secondary) X-rays. Each element produces a characteristic set of X-rays, allowing for their identification and quantification.[17]
-
Strengths:
-
Limitations:
-
Lower sensitivity compared to ICP-MS for trace elements.
-
Less effective for lighter elements (lighter than sodium).[17]
-
Table 2: Comparison of Key Elemental Analysis Techniques
| Feature | Combustion Analysis | ICP-OES / ICP-MS | X-Ray Fluorescence (XRF) |
| Primary Application | Bulk C, H, N, S, O in organic compounds | Trace elemental impurities (metals) | Major and minor elemental composition |
| Sample Type | Solids, liquids, viscous materials | Liquids (after digestion) | Solids, powders, liquids |
| Sensitivity | Percent (%) level | ppm to ppt level | ppm to percent (%) level |
| Sample Prep | Weighing into capsules | Acid digestion | Minimal to none |
| Destructive? | Yes | Yes | No |
| Key Advantage | "Gold standard" for organic compound formula | Unmatched sensitivity for trace metals | Fast, non-destructive, minimal prep |
Part 3: Experimental Protocol - CHN Analysis by Combustion
To verify the calculated percentages of C, H, and N in C₈H₅BrN₂O, combustion analysis is the self-validating method of choice. The trustworthiness of the protocol relies on a system of checks, including calibration with certified standards, running blanks, and analyzing check standards.
Workflow for Combustion Analysis
Caption: Workflow of CHN analysis by the dynamic flash combustion method.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed correctly and the instrument has no leaks.
-
Use high-purity helium as the carrier gas and high-purity oxygen for combustion.[7]
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the relationship between the detector signal and the mass of each element.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried C₈H₅BrN₂O sample into a clean tin capsule using a microbalance. The causality here is critical: an accurate weight is paramount for an accurate final percentage.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Analysis Sequence:
-
Set up a sequence in the instrument software that includes:
-
Several blank runs (empty tin capsules) to establish the baseline.
-
Multiple runs of the calibration standard to confirm instrument stability.
-
The C₈H₅BrN₂O samples in triplicate for statistical validity.
-
A check standard (a different certified standard) to independently verify the calibration.
-
-
-
Combustion and Reduction:
-
The autosampler drops the sample into the combustion furnace (~1000°C). A pulse of pure oxygen facilitates complete, instantaneous combustion (flash combustion).[8]
-
The resulting gas mixture (CO₂, H₂O, N₂, NOx, HBr) is swept by the helium carrier gas through a reduction tube containing heated copper, which converts any nitrogen oxides (NOx) back to N₂.[7][19] Halogen scrubbers are also present to remove the hydrogen bromide (HBr), preventing interference and detector damage.
-
-
Separation and Detection:
-
The gas mixture (N₂, CO₂, H₂O) enters a gas chromatography (GC) column, which separates the gases based on their different retention times.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, producing a signal proportional to the concentration of the analyte gas.
-
-
Data Analysis and Validation:
-
The instrument software integrates the peaks for N₂, CO₂, and H₂O.
-
Using the calibration factor and the initial sample weight, the software calculates the mass percent for C, H, and N.
-
The results for the C₈H₅BrN₂O samples are compared against the theoretical values. A result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental integrity of the compound.
-
By rigorously following this protocol, researchers can generate high-confidence data to support drug discovery, development, and quality control processes.
References
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Elemental analysis. Retrieved from [Link]
-
Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]
-
AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]
-
University of Padua. (2024, June 21). Elemental Analysis. Retrieved from [Link]
-
Optica Publishing Group. (1981). Comparison of Three Instrumental Spectroscopic Techniques for Elemental Analysis of Kansas Shales. Retrieved from [Link]
-
Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]
-
Spectroscopy. (2012, November 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Malvern Panalytical. (2018, February 1). Comparison of elemental analysis techniques – advantages of XRF in comparison with ICP and AAS. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]
-
AZoM. (2019, September 9). Most Common Elemental Analysis Techniques. Retrieved from [Link]
-
ResearchGate. (2012). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Retrieved from [Link]
-
Analytik Jena. (n.d.). Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Retrieved from [Link]
Sources
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 3. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. measurlabs.com [measurlabs.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. azom.com [azom.com]
- 10. measurlabs.com [measurlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. azom.com [azom.com]
- 13. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 14. agilent.com [agilent.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. sgs.com [sgs.com]
- 17. eolss.net [eolss.net]
- 18. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 19. azom.com [azom.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
[2]
Executive Summary & Chemical Profile
4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a specialized halogenated heteroaromatic aldehyde used primarily as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or receptor antagonists).[2] As a Senior Application Scientist, I emphasize that disposal of this compound requires strict adherence to halogenated organic waste protocols.
Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to the formation of toxic byproducts (dioxins/furans) during downstream incineration or violent reactions with incompatible waste streams.[1]
| Chemical Property | Details |
| Chemical Class | Halogenated Heteroaromatic Aldehyde |
| Molecular Formula | C₈H₅BrN₂O |
| Key Functionality | Aldehyde (-CHO) at C3; Bromine (-Br) at C4 |
| Primary Hazard | Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Aquatic Toxicity |
| Waste Classification | Hazardous Waste (Halogenated) |
| RCRA Status (USA) | Not P/U listed specifically, but regulated as Characteristic Waste (Toxicity/Ignitability) |
Hazard Assessment & Compatibility Logic
Before disposal, you must understand the reactivity profile to prevent accidents in the waste container.[1]
-
Aldehyde Reactivity: The C3-aldehyde group is susceptible to oxidation.[2] Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates) in the waste stream, as this can generate heat or pressure.[1]
-
Halogen Content: The bromine atom necessitates high-temperature incineration.[2] Mixing this with non-halogenated fuel-blending waste streams can result in regulatory fines and environmental release of acid gases (HBr) during standard combustion.[2]
-
Physical State: Typically a solid.[2] Solids should generally remain solid for disposal unless already in solution.[2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Use this for expired shelf stocks, spill cleanup debris, or contaminated gloves/weigh boats.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2]
-
Segregation: Ensure the container is designated exclusively for "Halogenated Organic Solids."
-
Bagging: If the waste is a fine powder, double-bag it in a clear zip-lock bag before placing it in the waste drum to prevent dust generation upon opening.[2]
-
Labeling: Affix a hazardous waste label immediately.
Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Use this for reaction byproducts or dissolved samples.[2]
-
Solvent Compatibility: Ensure the solvent used is compatible with the waste stream.[2]
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (the aldehyde) classifies the entire mixture as halogenated waste.[1]
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent waste container to prevent exothermic reactions.[1]
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound is routed to the correct incineration facility.[2]
Caption: Decision logic for segregating brominated aldehyde waste. Note that dissolved solids render non-halogenated solvents into "Halogenated Waste."[2]
Figure 2: Spill Cleanup & Disposal Prep
Step-by-step workflow for safe containment.
Caption: Operational workflow for cleaning up solid spills of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.
Regulatory & Safety Compliance
Labeling Requirements
Every container must bear a label with the following specific data points to ensure downstream safety:
-
Full Chemical Name: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.[2][3]
-
Generator Info: Lab Name / PI Name.
Why "Halogenated" Matters
Standard waste streams (non-halogenated) are often used for "fuel blending" (burned for energy recovery in cement kilns).[2] However, burning brominated compounds in these lower-temperature kilns releases Hydrogen Bromide (HBr) gas, which is corrosive and regulated.[1][2] By tagging this waste as Halogenated , you ensure it is sent to a specialized incinerator equipped with acid gas scrubbers [1].[1]
Emergency Procedures
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Aldehydes can cross-link proteins; immediate dilution is critical.[2]
-
Skin Contact: Wash with soap and water.[2][4] Do not use ethanol, as it may enhance absorption of the aldehyde.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[2]
-
PubChem. (2025).[2] Compound Summary for 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (Analog). National Library of Medicine.[2] [2]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[2]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
For the modern researcher in drug development, the novel scaffolds of heterocyclic compounds like 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde represent a wellspring of potential therapeutic agents. However, with great potential comes the imperative for meticulous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended handling procedures. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your groundbreaking research.
Understanding the Hazard Profile: More Than Just a Molecule
Data from analogous compounds, such as 6-Bromopyrazolo[1,5-a]pyridine derivatives and other brominated aromatic aldehydes, consistently highlight the following risks:
-
Skin Irritation and Corrosion: Aromatic aldehydes can be irritants, and brominated compounds can enhance this effect. Prolonged contact may lead to redness, itching, and in severe cases, chemical burns.[1]
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable to chemical splashes. Compounds of this nature can cause significant irritation and potentially irreversible damage.[1]
-
Respiratory Tract Irritation: As a fine powder or aerosol, this compound can irritate the mucous membranes of the respiratory system if inhaled.[1]
-
Harmful if Swallowed: Acute oral toxicity is a common concern with complex organic molecules.[2]
Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental design.
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of PPE is a validation of our understanding of the chemical's properties and the potential routes of exposure. Each component of your protective ensemble serves a specific purpose, working in concert to create a barrier between you and the potential hazard.
Eye and Face Protection: Beyond the Standard Safety Glasses
Standard safety glasses are insufficient for handling 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. The risk of splashes, particularly when transferring the solid or working with solutions, necessitates a higher level of protection.
-
Chemical Splash Goggles: These are mandatory. They form a complete seal around the eyes, protecting against splashes from all angles.
-
Face Shield: When handling larger quantities (greater than a few grams) or when there is a heightened risk of splashing (e.g., during quenching of a reaction), a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Dermal Protection: Choosing the Right Gloves and Lab Attire
The potential for skin irritation and the unknown long-term toxicological effects of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde demand careful selection of gloves and protective clothing.
-
Glove Selection: Not all gloves are created equal. The aromatic and halogenated nature of this compound can compromise the integrity of common laboratory gloves.
-
Recommended: Viton® or Polyvinyl Alcohol (PVA) gloves are good choices for handling chlorinated and aromatic solvents.[3] However, for solid handling, a double-gloving approach with a durable outer glove is recommended.
-
Avoid: Neoprene and butyl rubber gloves offer poor resistance to aromatic and halogenated hydrocarbons.[3][4][5] While nitrile gloves are common in labs, their breakthrough time with this specific class of compounds may be limited. If nitrile gloves are used for brief handling of the solid, they should be changed immediately upon any sign of contamination.
-
| Glove Material | Resistance to Aromatic Hydrocarbons | Resistance to Halogenated Hydrocarbons | Notes |
| Viton® | Good | Good | Excellent chemical resistance but can be expensive.[3][4] |
| Polyvinyl Alcohol (PVA) | Good | Good | Degrades in the presence of water.[3] |
| Nitrile | Fair to Poor | Fair to Poor | Suitable for incidental contact with solids only. Must be replaced immediately if contaminated.[4] |
| Neoprene | Poor | Poor | Not recommended for handling this compound.[3][4][5] |
| Butyl Rubber | Poor | Poor | Not recommended for handling this compound.[3][4][5] |
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Full Body Coverage: Long pants and closed-toe shoes are mandatory. No part of the skin should be exposed.
Respiratory Protection: An Engineering Control First Approach
The primary method for controlling respiratory exposure is through engineering controls.
-
Chemical Fume Hood: All handling of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.
-
Respirator: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. However, routine use of a respirator indicates a failure in the primary engineering controls that must be addressed.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.
Pre-Operational Phase: Preparation is Paramount
-
Designate a Workspace: All work with 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde should be performed in a designated area within a chemical fume hood.
-
Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
-
Prepare for Spills: Have a spill kit rated for solid organic compounds readily accessible.
Operational Phase: Meticulous Executiondot
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
